molecular formula C27H39NO11S2 B15621026 Tos-aminoxy-Boc-PEG4-Tos

Tos-aminoxy-Boc-PEG4-Tos

Número de catálogo: B15621026
Peso molecular: 617.7 g/mol
Clave InChI: NXRDQGCADASLGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tos-aminoxy-Boc-PEG4-Tos is a useful research compound. Its molecular formula is C27H39NO11S2 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDQGCADASLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-aminoxy-Boc-PEG4-Tos, a versatile heterobifunctional linker. It is designed to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and particularly in the burgeoning area of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a precisely designed chemical entity that incorporates three key functional components: a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a tosyl (tosylate) group. This trifecta of functionalities imparts a unique set of properties that are highly advantageous for the construction of complex biomolecules.

The molecule's structure facilitates a sequential and controlled conjugation strategy. The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy moiety can be selectively removed under mild acidic conditions, revealing a reactive aminooxy group. This group can then chemoselectively ligate with molecules containing an aldehyde or ketone functionality to form a stable oxime bond.[1] On the other end of the molecule, the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation with nucleophiles such as amines, thiols, or hydroxyls.[2][3]

The central PEG4 spacer is a critical element that enhances the overall utility of the linker. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the aqueous solubility of the linker and any subsequent conjugate, which is often a challenge with large, hydrophobic biomolecules like PROTACs.[4][5] The defined length of the PEG4 spacer also provides precise spatial control between the two conjugated entities.

Visualization of the Chemical Structure

G mol This compound Boc_aminooxy Boc-HN-O- mol->Boc_aminooxy Protected Nucleophile (for Oxime Ligation) PEG4 - (CH2CH2O)4 - mol->PEG4 Solubilizing Spacer Tosyl - SO2-C6H4-CH3 (Tos) mol->Tosyl Electrophilic Site (for Nucleophilic Substitution)

Caption: Functional components of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.[2][6]

PropertyValue
Molecular Formula C20H33NO9S
Molecular Weight 463.6 g/mol
CAS Number 1807539-01-0
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[7][8] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9] They consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The structure of this compound is ideally suited for this purpose. It allows for the sequential and directed assembly of a PROTAC molecule. For instance, the tosyl group can be reacted with an amine-containing E3 ligase ligand. Following this, the Boc group on the aminooxy end can be removed, and the resulting free aminooxy group can be ligated with an aldehyde-functionalized ligand for the target protein.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps involved in utilizing this compound for the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow start This compound step1 Reaction with E3 Ligase Ligand (e.g., with -NH2 group) start->step1 intermediate1 E3 Ligase Ligand - PEG4 - aminoxy-Boc step1->intermediate1 step2 Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 E3 Ligase Ligand - PEG4 - O-NH2 step2->intermediate2 step3 Oxime Ligation with Target Protein Ligand (with -CHO group) intermediate2->step3 final_product PROTAC Molecule: E3 Ligase Ligand - PEG4 - Target Protein Ligand step3->final_product Experimental_Workflow start Start: Starting Materials reaction1 Step 1: Nucleophilic Substitution (Tos-linker + Amine-ligand) start->reaction1 purification1 Purification 1 (e.g., Flash Chromatography) reaction1->purification1 characterization1 Characterization 1 (LC-MS, NMR) purification1->characterization1 reaction2 Step 2: Boc Deprotection (TFA/DCM) characterization1->reaction2 workup2 Aqueous Workup reaction2->workup2 reaction3 Step 3: Oxime Ligation (Aminooxy-intermediate + Aldehyde-ligand) workup2->reaction3 purification2 Purification 2 (Preparative HPLC) reaction3->purification2 final_char Final Characterization (LC-MS, HRMS, NMR) purification2->final_char end End: Purified PROTAC final_char->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-aminoxy-Boc-PEG4-Tos, systematically named tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a heterobifunctional crosslinker pivotal in the burgeoning field of targeted protein degradation. As a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of PROTAC molecules designed to recruit specific E3 ubiquitin ligases to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides a comprehensive overview of its synthesis and characterization, offering detailed experimental protocols and data presentation for researchers in drug discovery and development.

The structure of this compound incorporates a Boc-protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal tosyl group. The Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminoxy functional group.[3] The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to a ligand for the target protein.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential modification of a PEG4 backbone. A plausible synthetic route, adapted from general organic synthesis procedures and patent literature for similar compounds, is outlined below. The key steps involve the mono-Boc protection of an amino-PEG alcohol, followed by tosylation of the terminal hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-NH-PEG4-OH

  • Materials: Tetraethylene glycol, di-tert-butyl dicarbonate (B1257347) (Boc₂O), sodium hydride (NaH), tetrahydrofuran (B95107) (THF), N-(2-bromoethoxy)phthalimide, hydrazine, ethanol (B145695), dichloromethane (B109758) (DCM), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure for amino-PEG4-OH synthesis (intermediate):

    • To a solution of tetraethylene glycol (excess) in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes, then add N-(2-bromoethoxy)phthalimide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the resulting phthalimido-PEG4-OH in ethanol and add hydrazine.

    • Reflux the mixture for 4 hours.

    • After cooling, filter the precipitate and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield amino-PEG4-OH.

  • Procedure for Boc protection:

    • Dissolve amino-PEG4-OH in a mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Add a solution of Boc₂O in DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain Boc-NH-PEG4-OH, which can be purified by column chromatography.[5]

Step 2: Synthesis of this compound (Final Product)

  • Materials: Boc-NH-PEG4-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine (B92270), anhydrous dichloromethane (DCM), 0.1 N HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with water, 0.1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Boc-NH-PEG4-OH cluster_step2 Step 2: Tosylation Tetraethylene_glycol Tetraethylene glycol Amino_PEG4_OH Intermediate: amino-PEG4-OH Tetraethylene_glycol->Amino_PEG4_OH 1. NaH, THF 2. N-(2-bromoethoxy)phthalimide 3. Hydrazine, EtOH Boc_NH_PEG4_OH Boc-NH-PEG4-OH Amino_PEG4_OH->Boc_NH_PEG4_OH Boc₂O, DCM, NaHCO₃ Final_Product This compound Boc_NH_PEG4_OH->Final_Product TsCl, TEA, DCM

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₃₃NO₉S[2]
Molecular Weight 463.54 g/mol [2]
Appearance Solid Powder[2]
Purity ≥98%[2]
Storage Condition -20°C[3]
Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve 5-10 mg of the sample in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. The characteristic peaks of the tosyl group (aromatic protons and methyl protons), the PEG chain (methylene protons), and the Boc group (tert-butyl protons) should be observed and integrated.

  • ¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. Record the spectrum to identify the carbon signals corresponding to the tosyl, PEG, and Boc moieties.

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Infuse the solution into the ESI source. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed at the calculated m/z value.

3. High-Performance Liquid Chromatography (HPLC)

  • Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm (for the tosyl group). The purity of the compound is determined by the percentage of the area of the main peak.

Expected Characterization Data
TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.1 (t, 2H, CH₂-OTs), ~3.6-3.8 (m, 14H, PEG CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~156 (C=O), ~145, ~133, ~130, ~128 (Ar-C), ~80 (C(CH₃)₃), ~70-71 (PEG CH₂), ~69 (CH₂-OTs), ~28 (C(CH₃)₃), ~21 (Ar-CH₃)
ESI-MS m/z ≈ 464.19 ([M+H]⁺), 486.17 ([M+Na]⁺)
HPLC A single major peak with a purity of ≥98%

Application in PROTAC Technology

This compound serves as a crucial building block in the synthesis of PROTACs. The logical workflow for its application in PROTAC development is depicted below.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Pathway Linker This compound PROTAC_Molecule PROTAC Molecule Linker->PROTAC_Molecule POI_Ligand Target Protein Ligand POI_Ligand->PROTAC_Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_Molecule->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

The Versatility of Tos-aminoxy-Boc-PEG4-Tos: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, known more formally as t-Boc-Aminooxy-PEG4-Tosyl (CAS: 1807539-01-0), is a sophisticated chemical tool with significant applications in modern biochemistry, particularly in the fields of bioconjugation and targeted protein degradation. This guide provides an in-depth look at its structure, mechanisms of action, and detailed protocols for its use.

Core Concepts and Chemical Properties

t-Boc-Aminooxy-PEG4-Tosyl is a molecule designed with three key functional components:

  • A tert-Butyloxycarbonyl (Boc)-protected Aminooxy Group: This moiety is central to the formation of stable oxime bonds. The Boc protecting group ensures the aminooxy functionality remains inert until its strategic removal under acidic conditions. Once deprotected, the aminooxy group (-ONH₂) exhibits high chemoselectivity for aldehydes and ketones, forming a robust oxime linkage.

  • A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic spacer imparts several advantageous properties to the linker and the resulting conjugates.[1] It enhances aqueous solubility, provides flexibility, and creates a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[1]

  • A Tosyl (Tos) Group: The tosylate is an excellent leaving group, making the other end of the linker highly reactive towards nucleophiles such as amines, thiols, and hydroxyls through Sₙ2 nucleophilic substitution reactions.[2][3]

This trifecta of functionalities allows for a modular and controlled approach to covalently linking distinct molecular entities.

Primary Applications in Biochemistry

The unique structure of t-Boc-Aminooxy-PEG4-Tos lends itself to two primary, high-impact applications: advanced bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation via Oxime Ligation

Oxime ligation is a powerful bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes.[4] The reaction between a deprotected aminooxy group and an aldehyde or ketone is efficient and forms a highly stable oxime bond.[5] This makes the linker ideal for:

  • Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or peptides that have been engineered to contain an aldehyde or ketone group.

  • Surface Immobilization: Covalently attaching biomolecules to surfaces for applications in diagnostics and biomaterials.

  • Creation of Complex Biomolecular Architectures: Linking different classes of biomolecules, such as peptides to oligonucleotides or proteins to carbohydrates.[5]

Synthesis of PROTACs

PROTACs are revolutionary therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.[6][7] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[8]

t-Boc-Aminooxy-PEG4-Tos is an exemplary linker for PROTAC synthesis. Its bifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, forming the complete heterobifunctional PROTAC molecule. The PEG4 spacer is particularly crucial in this context, as the length and flexibility of the linker are critical determinants of the stability and efficacy of the ternary complex (PROTAC-POI-E3 ligase) required for protein degradation.[7]

Quantitative Data and Reaction Parameters

The efficiency of reactions involving t-Boc-Aminooxy-PEG4-Tos is dependent on several factors. The following tables summarize key quantitative parameters for the deprotection and ligation steps, synthesized from studies on analogous systems.

ParameterConditionTypical TimeYieldNotes
Boc Deprotection Trifluoroacetic Acid (TFA) in DCM (1:1)30-60 min>95%A very common and efficient method. The resulting amine salt is often used directly in the next step.[9]
4M HCl in Dioxane or Ethyl Acetate1-4 hours>90%A milder alternative to TFA, useful for substrates sensitive to strong acid.[9]
Oxalyl chloride in Methanol (B129727)1-4 hours>90%A mild, room temperature method suitable for a diverse range of substrates.

Table 1: Boc-Deprotection Reaction Parameters. This table outlines common conditions for the removal of the Boc protecting group from the aminooxy moiety.

ParameterConditionTypical TimeRelative RateNotes
Oxime Ligation pH 4.0-5.0, no catalyst12-24 hours1xThe reaction is often slow at acidic pH without a catalyst.
pH 7.0, no catalyst> 24 hours< 1xThe uncatalyzed reaction is significantly slower at neutral pH.
Catalyzed Ligation pH 7.0, 100 mM Aniline (B41778)2-8 hours~40xAniline significantly accelerates the reaction at neutral pH, making it more amenable to biological applications. However, aniline can be toxic to cells.
pH 7.0, 100 mM m-phenylenediamine (B132917) (mPDA)1-4 hours~80xmPDA is a more efficient catalyst than aniline at the same concentration.
pH 7.0, 750 mM m-phenylenediamine (mPDA)< 5 minutes> 400xThe high solubility of mPDA allows for its use at high concentrations, leading to dramatic rate enhancements. This is particularly useful for time-sensitive applications like radiolabeling.[5]
Substrate Reactivity Aldehyde vs. Ketone (with 100 mM Aniline catalyst)-~100x fasterAldehydes are significantly more reactive than ketones in oxime ligation reactions.[5]

Table 2: Oxime Ligation Reaction Parameters. This table provides a comparison of typical reaction conditions and relative rates for oxime ligation, highlighting the crucial role of catalysts.

Experimental Protocols

The following are detailed, generalized protocols for the use of t-Boc-Aminooxy-PEG4-Tos in a typical bioconjugation or PROTAC synthesis workflow.

Protocol 1: Boc-Deprotection of the Aminooxy Group

This protocol describes the removal of the Boc protecting group to activate the aminooxy functionality.

  • Dissolution: Dissolve t-Boc-Aminooxy-PEG4-Tos in a suitable organic solvent, such as Dichloromethane (DCM).

  • Acid Treatment: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (for a final 1:1 DCM:TFA mixture).[9]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Washing: Co-evaporate with a solvent like toluene (B28343) or methanol several times to ensure complete removal of residual TFA.

  • Final Product: The resulting deprotected aminooxy-PEG4-Tos (as a TFA salt) can often be used in the subsequent ligation step without further purification.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol details the conjugation of the deprotected linker to a biomolecule containing an aldehyde or ketone.

  • Biomolecule Preparation: Dissolve the aldehyde- or ketone-functionalized biomolecule (e.g., a protein) in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Linker Addition: Add the deprotected aminooxy-PEG4-Tos (from Protocol 1) to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.

  • Catalyst Addition: Prepare a stock solution of the catalyst, such as m-phenylenediamine (mPDA), in the reaction buffer. Add the catalyst to the reaction mixture to achieve the desired final concentration (e.g., 100-500 mM).

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time depends on the reactivity of the carbonyl group and the catalyst concentration.

  • Monitoring: Monitor the formation of the conjugate product by LC-MS or Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Purification: Purify the resulting conjugate (Biomolecule-Oxime-PEG4-Tos) using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess linker and catalyst.

Protocol 3: Nucleophilic Substitution with a Second Molecule

This protocol describes the final step where the tosyl group is displaced by a nucleophile from a second molecule of interest (e.g., an amine-containing E3 ligase ligand for PROTAC synthesis).

  • Dissolution: Dissolve the purified conjugate (Biomolecule-Oxime-PEG4-Tos from Protocol 2) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Nucleophile: Add the second molecule containing a nucleophilic group (e.g., a primary amine) to the solution. An excess of this molecule is often used.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the p-toluenesulfonic acid byproduct.

  • Incubation: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70°C) until the reaction is complete, as monitored by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove the base and other water-soluble components. Purify the final bioconjugate by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Chemical Reactivity Pathway

The following diagram illustrates the two-step conjugation process using t-Boc-Aminooxy-PEG4-Tos.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Nucleophilic Substitution start t-Boc-Aminooxy-PEG4-Tos deprotected Aminooxy-PEG4-Tos start->deprotected TFA or HCl conjugate1 Molecule 1-Oxime-PEG4-Tos aldehyde Molecule 1 (with Aldehyde/Ketone) aldehyde->conjugate1 Aniline or mPDA catalyst final_conjugate Molecule 1-Linker-Molecule 2 conjugate1->final_conjugate DIPEA, DMF nucleophile Molecule 2 (with Nucleophile, e.g., -NH2) nucleophile->final_conjugate PROTAC_Workflow linker t-Boc-Aminooxy-PEG4-Tos deprotection Boc Deprotection (TFA) linker->deprotection poi_ligand POI Ligand (with Aldehyde) ligation Oxime Ligation (mPDA catalyst) poi_ligand->ligation e3_ligand E3 Ligase Ligand (with Amine) substitution Nucleophilic Substitution (DIPEA) e3_ligand->substitution deprotection->ligation purification1 Purification ligation->purification1 purification2 Final Purification (HPLC) substitution->purification2 intermediate POI Ligand-Oxime-PEG4-Tos purification1->intermediate protac Final PROTAC Molecule purification2->protac intermediate->substitution

References

An In-depth Technical Guide to the Functional Groups of t-Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the heterobifunctional linker, t-Boc-Aminooxy-PEG4-Tos. This molecule is a valuable tool in bioconjugation and drug development, featuring three key functional components: a Boc-protected aminoxy group, a flexible PEG4 spacer, and a highly reactive tosyl leaving group.[1] We will explore the unique chemical properties and reactivity of each functional group, present relevant quantitative data, and provide standardized experimental protocols for their use.

Molecular Structure and Physicochemical Properties

t-Boc-Aminooxy-PEG4-Tos is a bifunctional crosslinker designed for the sequential and controlled conjugation of two different molecules.[2] Its structure consists of a terminal t-Boc-protected aminoxy group and a terminal tosyl group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] This arrangement allows for orthogonal reaction schemes, where each end can be reacted independently under different chemical conditions.

Chemical Structure:

Table 1: Physicochemical Properties of t-Boc-Aminooxy-PEG4-Tos

PropertyValueReference
Molecular Formula C20H33NO9S[2]
Molecular Weight (MW) 463.6 g/mol [2]
CAS Number 1807539-01-0[2]
Purity Typically ≥98%[2][4]
Appearance Varies (often a liquid or oil)[5]
Storage Conditions -20°C, keep dry and avoid sunlight[2][6]
Solubility Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility.[1][5]

Analysis of Functional Groups

The utility of t-Boc-Aminooxy-PEG4-Tos stems from the distinct reactivity of its three core components.

The t-Boc-Aminooxy Group (N-terminus)
  • Functionality : This group provides a latent nucleophilic aminoxy moiety (-ONH2). The tert-butyloxycarbonyl (Boc) group acts as a robust protecting group, preventing the highly reactive aminoxy group from participating in unwanted side reactions.[7] This protection is stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions.[8]

  • Reactivity (Post-Deprotection) : Once the Boc group is removed, the free aminoxy group is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[4][9] This reaction, known as oxime ligation, is highly efficient in aqueous media, often at slightly acidic to neutral pH (pH 4-7), and can be catalyzed by nucleophilic agents like aniline (B41778) or its derivatives to increase reaction rates.[10][11]

The Tosyl Group (C-terminus)
  • Functionality : The tosyl (Ts) group, or p-toluenesulfonyl group, is an excellent leaving group.[12] Derived from p-toluenesulfonic acid, its effectiveness is due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[13] This functional group converts the terminal hydroxyl group of the PEG chain into a reactive site for nucleophilic substitution.[12]

  • Reactivity : The tosyl group is highly susceptible to displacement by a wide range of nucleophiles in SN2 reactions.[14] Common nucleophiles include thiols (to form thioethers), amines (to form secondary amines), and azides (for subsequent click chemistry).[14][15] This allows for the covalent attachment of proteins, peptides, small molecules, or surfaces containing these functional groups.[16]

The PEG4 Spacer
  • Functionality : The polyethylene glycol (PEG) chain is a flexible, hydrophilic spacer.[1] The four ethylene (B1197577) glycol units provide a defined length, which helps to bridge macromolecules, overcoming potential steric hindrance between the conjugated partners.

  • Properties : The PEG linker enhances the overall water solubility of the molecule and any conjugate it becomes a part of.[6] This is particularly advantageous when working with hydrophobic drugs or biomolecules in aqueous buffers. PEGylation is also known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules.[1]

Experimental Protocols and Workflows

The orthogonal nature of the terminal functional groups allows for a stepwise conjugation strategy. Typically, one end of the linker is reacted first, the product is purified, and then the second conjugation is performed.

Workflow for Sequential Bioconjugation

The logical flow for using this linker involves a two-stage process. The choice of which end to react first depends on the stability of the substrates to the reaction conditions required for the subsequent step. A common workflow is to first utilize the tosyl group and then perform the oxime ligation.

G cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Oxime Ligation A t-Boc-Aminooxy-PEG4-Tos C React A + B (e.g., in DMF, DIPEA) A->C B Molecule 1 (with -SH, -NH2, or -N3) B->C D Purify Conjugate 1 (t-Boc-Aminooxy-PEG4-Molecule1) C->D E Acidic Deprotection (e.g., TFA in DCM) D->E Proceed to Stage 2 F Purify Deprotected Linker E->F H React F + G (Oxime Ligation) (pH 4-7, Aniline catalyst) F->H G Molecule 2 (with Aldehyde/Ketone) G->H I Final Bioconjugate (Molecule2-PEG4-Molecule1) H->I

Caption: A typical two-stage workflow for bioconjugation using the linker.

Protocol 1: Boc Group Deprotection

This protocol removes the Boc protecting group to liberate the reactive aminoxy functionality.

  • Dissolution : Dissolve the t-Boc-Aminooxy-PEG4-conjugate in a suitable organic solvent like dichloromethane (B109758) (DCM).[17]

  • Acid Treatment : Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.[18][19] The reaction is typically fast and can be performed at room temperature.[18]

  • Incubation : Stir the reaction mixture for 30-60 minutes at room temperature.[17]

  • Removal of Acid : Evaporate the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator.

  • Purification : The resulting deprotected compound (H2N-O-PEG4-conjugate) can be purified by methods such as HPLC or used directly in the next step after ensuring complete removal of acid.

Protocol 2: Oxime Ligation

This protocol forms a stable oxime bond between the deprotected aminoxy group and a carbonyl group (aldehyde or ketone).

  • Substrate Preparation : Dissolve the purified, deprotected aminoxy-PEG conjugate in an aqueous buffer. A common choice is acetate (B1210297) or phosphate (B84403) buffer at a pH between 4.5 and 7.0.[10]

  • Carbonyl Addition : Add the aldehyde- or ketone-containing molecule to the solution. A slight excess (1.1-1.5 equivalents) is often used.

  • Catalyst Addition : For faster kinetics, add a catalyst such as aniline (typically 10-100 mM).[10] The reaction can proceed without a catalyst, but it will be significantly slower.[20]

  • Incubation : Allow the reaction to proceed at room temperature or 37°C for 1 to 24 hours.[9][20] Reaction progress can be monitored by analytical techniques like LC-MS.

  • Purification : Purify the final bioconjugate using appropriate chromatography methods, such as size-exclusion or reverse-phase HPLC.

Protocol 3: Nucleophilic Substitution on the Tosyl Group

This protocol conjugates a nucleophile to the tosyl-activated end of the linker.

  • Reagent Preparation : Dissolve the t-Boc-Aminooxy-PEG4-Tos linker in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophile and Base Addition : Add the nucleophilic molecule (e.g., a thiol-containing peptide or an amine-containing small molecule). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to scavenge the p-toluenesulfonic acid byproduct.[14]

  • Incubation : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification : Quench the reaction, remove the solvent, and purify the resulting conjugate (t-Boc-Aminooxy-PEG4-S-Molecule or t-Boc-Aminooxy-PEG4-NH-Molecule) using flash chromatography or HPLC.

Signaling Pathways and Applications

This linker is not directly involved in cell signaling but is a critical component in constructing tools to study or influence these pathways. Its primary application is in creating complex bioconjugates for targeted therapies and diagnostics.

Application in Antibody-Drug Conjugates (ADCs)

A key application is in the synthesis of Antibody-Drug Conjugates (ADCs).[1] The linker can be used to attach a cytotoxic drug to a monoclonal antibody, which then targets a specific antigen on cancer cells.

G cluster_0 ADC Construction cluster_1 Mechanism of Action Linker Boc-Aminoxy PEG4-Tos Drug Cytotoxic Drug (with Nucleophile, e.g., -NH2) Linker->Drug 1. Nucleophilic Substitution Antibody Targeting Antibody (with Aldehyde site) Drug->Antibody 2. Deprotection & Oxime Ligation ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen+) ADC->TumorCell Binding Internalization Internalization & Drug Release TumorCell->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Caption: Logical flow of ADC construction and its therapeutic mechanism.

This guide provides a foundational understanding of the t-Boc-Aminooxy-PEG4-Tos linker. By leveraging the distinct chemical reactivities of its functional groups, researchers can synthesize complex and precisely defined bioconjugates for a wide array of applications in medicine and biotechnology.

References

A Technical Guide to the Solubility of Tos-aminoxy-Boc-PEG4-Tos for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful alternative to traditional small-molecule inhibitors. The solubility of this linker is a critical parameter for its handling, reaction efficiency, and the overall physicochemical properties of the resulting PROTAC. This guide provides a comprehensive overview of the predicted solubility of this compound in various solvents, a general protocol for its solubility determination, and a visual representation of its role in the context of PROTAC technology.

Understanding the Solubility Profile

  • Boc Group: The bulky and nonpolar tert-Butyloxycarbonyl protecting group enhances the molecule's lipophilicity, contributing to its solubility in nonpolar organic solvents.

  • PEG4 Linker: The four-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, significantly increasing the molecule's solubility in a wide range of polar organic solvents and aqueous media.

  • Tosyl Groups: The two tosyl groups are excellent leaving groups for nucleophilic substitution reactions, a key feature for its use as a linker. Their presence can influence the overall polarity of the molecule.

Based on these structural features and data from analogous compounds like t-Boc-Aminooxy-PEG2-amine, which is reported to be soluble in water, DMSO, DMF, and DCM, a similar broad solubility profile can be anticipated for this compound.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in common laboratory solvents. It is important to note that these are qualitative predictions, and experimental verification is highly recommended for any specific application.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighThe polar aprotic nature of DMSO effectively solvates the entire molecule.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a good solvent for a wide range of organic molecules.
Dichloromethane (DCM)ChlorinatedHighThe presence of the Boc group and the overall organic character suggest good solubility.
WaterPolar ProticModerate to HighThe hydrophilic PEG4 chain is expected to confer significant water solubility.[1]
Ethanol / MethanolPolar ProticModerate to HighThe polarity and hydrogen bonding capability of alcohols should allow for good dissolution.
AcetonitrilePolar AproticModerateExpected to be a suitable solvent due to its polarity.
Tetrahydrofuran (THF)EtherModerateThe ether backbone of THF should interact favorably with the PEG linker.
Toluene (B28343)Aromatic HydrocarbonLow to ModerateThe nonpolar nature of toluene may limit solubility despite the Boc group.
Hexanes / HeptaneAliphatic HydrocarbonLowThe high polarity of the PEG chain and tosyl groups will likely result in poor solubility.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The following is a general protocol for determining the solubility of this compound. This method is based on the widely accepted shake-flask technique for equilibrium solubility determination.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, DCM, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Stock Solutions (for quantitative analysis):

    • Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).

    • From this stock, prepare a series of calibration standards by serial dilution.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Data Analysis:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted filtrate.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result can be expressed in mg/mL or mol/L.

Visualizing the Role of this compound in PROTAC Technology

The following diagrams illustrate the structural role of the linker in a PROTAC and the general workflow of PROTAC-mediated protein degradation.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker This compound POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: Structure of a PROTAC molecule highlighting the central role of the linker.

PROTAC_Workflow PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Stability and Storage of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Tos-aminoxy-Boc-PEG4-Tos. Understanding the chemical stability of this reagent is critical for its effective use in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates, ensuring the integrity and reproducibility of experimental results.

Chemical Structure and Functional Group Analysis

This compound is a heterobifunctional crosslinker featuring three key chemical moieties that dictate its reactivity and stability profile:

  • Tosyl (Tos) Group: A good leaving group, making it susceptible to nucleophilic substitution. It is generally stable in neutral to acidic conditions but can be labile to hydrolysis under basic conditions.

  • Boc-Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under strong acidic conditions.

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media and provides a flexible linkage between conjugated molecules. The ether linkages within the PEG chain are generally stable, though they can be susceptible to oxidative degradation under certain conditions.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following storage conditions are recommended based on data from various suppliers.

Storage FormatTemperatureDurationNotes
Solid (Pure Form) -20°CUp to 3 yearsRecommended for long-term storage. Keep in a dry, dark place.
4°CUp to 2 yearsSuitable for shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for working stock solutions.

Shipping of the solid material is typically done at ambient temperature.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles or strong acids.

pH Stability
  • Acidic Conditions (pH < 4): The Boc protecting group is susceptible to cleavage, exposing the aminoxy functionality. The tosyl group and PEG chain are generally stable under mild acidic conditions.

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable.

  • Basic Conditions (pH > 8): The tosyl group is prone to hydrolysis, which would result in the formation of a hydroxyl group at that terminus.

Thermostability

Elevated temperatures can accelerate the degradation processes, particularly the hydrolysis of the tosyl group in the presence of moisture. For long-term stability, storage at low temperatures is crucial.

Potential Degradation Pathways

The primary degradation pathways for this compound are the hydrolysis of the tosyl group and the acid-catalyzed cleavage of the Boc group.

G A Tos-O-PEG4-O-NH-Boc B HO-PEG4-O-NH-Boc A->B Base Hydrolysis (pH > 8) C Tos-O-PEG4-O-NH2 A->C Acid Catalysis (pH < 4) D p-Toluenesulfonic acid A->D Base Hydrolysis (pH > 8) E tert-Butanol + CO2 A->E Acid Catalysis (pH < 4)

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid sample and a solution at 60°C.

    • Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method.

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Time Point Sampling Time Point Sampling Acid Hydrolysis->Time Point Sampling Base Hydrolysis Base Hydrolysis Base Hydrolysis->Time Point Sampling Oxidation Oxidation Oxidation->Time Point Sampling Thermal Thermal Thermal->Time Point Sampling Photolytic Photolytic Photolytic->Time Point Sampling Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Incubate Stock Solution->Base Hydrolysis Incubate Stock Solution->Oxidation Incubate Stock Solution->Thermal Incubate Stock Solution->Photolytic Incubate Sample Quenching Sample Quenching Time Point Sampling->Sample Quenching LC-MS Analysis LC-MS Analysis Sample Quenching->LC-MS Analysis

Workflow for a Forced Degradation Study.
Stability-Indicating HPLC-MS Method

A reverse-phase HPLC method coupled with mass spectrometry (LC-MS) is ideal for separating and identifying the parent compound from its degradation products.

ParameterRecommendation
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Detection UV at 254 nm and Mass Spectrometry (ESI+)

Summary and Best Practices

  • Storage: For optimal stability, store solid this compound at -20°C in a dry, dark environment. Prepare fresh solutions for use, and if storage of solutions is necessary, aliquot and store at -80°C for no longer than six months.

  • Handling: Avoid exposure to strong acids, strong bases, and high temperatures. Use in a well-ventilated area and handle with appropriate personal protective equipment.

  • Experimental Design: When using this linker in multi-step syntheses, consider the stability of the tosyl and Boc groups in subsequent reaction conditions. It is advisable to perform stability testing under your specific experimental conditions if the linker will be subjected to prolonged incubation times or harsh reagents.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in the development of novel bioconjugates.

An In-depth Technical Guide to the Mechanism of Action for Tos-aminoxy-Boc-PEG4-Tos Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of "Tos-aminoxy-Boc-PEG4-Tos" linkers. These heterobifunctional linkers are valuable tools in bioconjugation, enabling the precise and stable connection of two distinct molecular entities. This document details the roles of the individual functional groups, the underlying chemical reactions, and provides experimental frameworks for their successful implementation in research and drug development.

Core Principles of the this compound Linker

The "this compound" linker is a sophisticated chemical tool designed for sequential or orthogonal bioconjugation strategies. Its utility stems from the distinct reactivity of its functional components: two terminal tosyl (Tos) groups, a centrally located Boc-protected aminoxy group, and a polyethylene (B3416737) glycol (PEG) spacer.

  • Tosyl (Tos) Groups: The tosyl groups are excellent leaving groups, making the terminal carbons of the PEG chain susceptible to nucleophilic substitution.[1] This allows for the covalent attachment of the linker to molecules containing nucleophilic functional groups such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). This reaction forms a stable and robust connection.

  • Boc-Protected Aminoxy Group: The aminoxy (-O-NH2) group is designed to react with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond.[2][3] This reaction, known as oxime ligation, is a bioorthogonal reaction, meaning it is highly selective and can be performed under mild, aqueous conditions without interfering with biological functional groups.[4][5] The aminoxy group is protected by a tert-butyloxycarbonyl (Boc) group, which prevents its premature reaction. The Boc group is stable under a variety of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to reveal the reactive aminoxy functionality. This allows for a controlled, stepwise conjugation process.

  • PEG4 Spacer: The linker incorporates a short polyethylene glycol spacer with four ethylene (B1197577) glycol units. This PEG chain is hydrophilic, which enhances the solubility and biocompatibility of the linker and the resulting conjugate.[6][7] The defined length of the PEG spacer also provides precise control over the distance between the two conjugated molecules, which can be critical for maintaining their biological activity.

The heterobifunctional nature of this linker, with its orthogonal reactive ends, enables a highly controlled, two-step conjugation workflow. For instance, a biomolecule with a free amine or thiol can first be attached to one of the tosylated ends of the linker. Following purification, the Boc group can be removed to expose the aminoxy group, which is then ready to react with a second molecule containing an aldehyde or ketone.

Mechanism of Action: A Two-Step Conjugation Process

The "this compound" linker is typically employed in a sequential manner, leveraging the distinct reactivity of its terminal groups.

Step 1: Nucleophilic Substitution on the Tosylated Terminus

The first conjugation step involves the reaction of a nucleophile-containing molecule (e.g., a protein with lysine (B10760008) or cysteine residues) with one of the tosyl groups on the linker. This is a classic SN2 reaction where the nucleophile attacks the carbon atom attached to the tosyl group, displacing the tosylate anion.

Step 2: Boc Deprotection and Oxime Ligation

After the first conjugation and purification to remove unreacted molecules, the Boc protecting group is removed from the aminoxy functionality. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA). The deprotection exposes the free aminoxy group.

The final step is the oxime ligation, where the deprotected aminoxy group reacts with a carbonyl-containing molecule (an aldehyde or ketone). This reaction proceeds efficiently under mild, aqueous conditions and can be accelerated by the use of an aniline (B41778) catalyst.[2][8] The resulting oxime bond is highly stable under physiological conditions.[3]

Data Presentation: Reaction Kinetics and Conditions

The efficiency of the conjugation reactions is dependent on various parameters, including pH, temperature, concentration, and the presence of catalysts.

Table 1: Quantitative Data for Nucleophilic Substitution on Tosylated PEG

NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Amine (general)Aprotic (e.g., DMF, DMSO)Room Temperature2-24 hours>90General knowledge
ThiolAqueous buffer (pH 7-8)Room Temperature1-4 hours>95General knowledge
Azide (NaN3)PEG 400Room Temperature< 1 hour>90[9][10]

Table 2: Quantitative Data for Oxime Ligation

CarbonylCatalystpHTemperature (°C)Reaction TimeConversion/Yield (%)Reference
Aromatic Aldehyde100 mM Aniline7.0Room Temperature1-2 hours>95[11][12]
Aliphatic Aldehyde100 mM Aniline7.0Room TemperatureSeveral hoursVariable[2]
Ketone100 mM Aniline7.0Room Temperature> 24 hoursLow to moderate[2]
Aromatic Aldehyde500 mM m-phenylenediamine7.0Room Temperature< 10 minutes>95[8]
Ketone500 mM m-phenylenediamine7.0Room Temperature1-3 hoursHigh[8]

Experimental Protocols

4.1. Protocol for Conjugation of an Amine-Containing Protein to this compound

  • Materials:

    • Amine-containing protein (e.g., antibody, enzyme)

    • This compound linker

    • Aprotic solvent (e.g., anhydrous DMF or DMSO)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Dissolve the this compound linker in the aprotic solvent to prepare a stock solution.

    • Prepare the protein solution in the reaction buffer.

    • Add the linker stock solution to the protein solution at a desired molar excess (e.g., 10-fold).

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring.

    • Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and byproducts.

    • Characterize the conjugate to confirm successful conjugation (e.g., via MALDI-TOF mass spectrometry).

4.2. Protocol for Boc Deprotection and Oxime Ligation

  • Materials:

    • Purified protein-linker conjugate

    • Trifluoroacetic acid (TFA)

    • Aldehyde or ketone-containing molecule

    • Oxime ligation buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

    • Aniline catalyst (optional)

  • Procedure:

    • Lyophilize the purified protein-linker conjugate.

    • Resuspend the conjugate in a solution of TFA in a suitable solvent (e.g., 50% TFA in dichloromethane) and incubate for 30-60 minutes at room temperature to remove the Boc group.

    • Remove the TFA by evaporation under a stream of nitrogen and lyophilization.

    • Dissolve the deprotected protein-linker conjugate in the oxime ligation buffer.

    • Add the aldehyde or ketone-containing molecule to the solution.

    • If desired, add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 1-24 hours.

    • Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).

    • Characterize the final product to confirm successful conjugation and purity.

Mandatory Visualizations

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation MoleculeA Molecule A (with Nucleophile, e.g., -NH2) Conjugate1 Molecule A - Linker - Boc MoleculeA->Conjugate1 SN2 Reaction Linker_Tos This compound Linker_Tos->Conjugate1 Conjugate1_deprotect Molecule A - Linker - Boc Deprotected_Conjugate Molecule A - Linker - NH2-O Conjugate1_deprotect->Deprotected_Conjugate Deprotection Deprotected_Conjugate_ligate Molecule A - Linker - NH2-O TFA TFA (Acid) TFA->Deprotected_Conjugate Final_Conjugate Molecule A - Linker - Molecule B Deprotected_Conjugate_ligate->Final_Conjugate Oxime Formation MoleculeB Molecule B (with Carbonyl, e.g., -CHO) MoleculeB->Final_Conjugate G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aminoxy Aminoxy (-O-NH2) Carbonyl (-CHO, -C=O) Oxime Oxime Bond (-O-N=C) Aminoxy:f0->Oxime:f0 Oxime Ligation Aniline Aniline Aniline->Oxime:f0 Catalysis

References

Technical Guide: Tos-aminoxy-Boc-PEG4-Tos (CAS 1807539-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional crosslinker with the CAS number 1807539-01-0. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two distinct reactive moieties at its termini: a tosyl group and a Boc-protected aminoxy group. The PEG4 spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

PropertyValueSource
CAS Number 1807539-01-0[1]
Molecular Formula C20H33NO9S[1]
Molecular Weight 463.54 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]
Storage Dry, dark, and at -20°C for long-term storage.[1]

Functional Groups and Reactivity:

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups.[2]

  • Boc-Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminoxy group. This aminoxy group can then form a stable oxime bond with an aldehyde or ketone.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool for linking two different molecules. Its primary applications are in the synthesis of PROTACs and as a potential linker for ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] A PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.

The structure of this compound allows for a sequential conjugation strategy to synthesize a PROTAC. For instance, the tosyl group can be reacted with a functional group on the E3 ligase ligand, followed by deprotection of the Boc group and reaction of the aminoxy group with an aldehyde- or ketone-modified POI ligand. The PEG4 linker provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a critical role in the stability and efficacy of the conjugate. While no specific literature was found detailing the use of this compound in ADCs, its properties make it a candidate for such applications. The tosyl group could be used to conjugate the linker to the antibody (e.g., via reaction with a thiol group on a cysteine residue), and the deprotected aminoxy group could be reacted with a drug molecule containing an aldehyde or ketone.

Experimental Protocols (Representative)

As no specific experimental protocols for CAS 1807539-01-0 were found in the scientific literature, the following are representative protocols for the synthesis of a PROTAC and an ADC using similar heterobifunctional PEG linkers. These protocols are intended to serve as a general guide.

Representative Protocol for PROTAC Synthesis

This protocol describes a two-step process for synthesizing a PROTAC using a heterobifunctional linker with a tosyl group and a Boc-protected aminoxy group.

Step 1: Conjugation of Linker to E3 Ligase Ligand

  • Materials:

    • E3 ligase ligand with a nucleophilic functional group (e.g., an amine or thiol).

    • This compound.

    • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF).

    • Base (e.g., Diisopropylethylamine - DIPEA).

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add DIPEA to the solution (typically 2-3 equivalents).

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase ligand-linker conjugate by column chromatography.

Step 2: Deprotection and Conjugation to POI Ligand

  • Materials:

    • Purified E3 ligase ligand-linker conjugate from Step 1.

    • Trifluoroacetic acid (TFA).

    • Dichloromethane (DCM).

    • POI ligand modified with an aldehyde or ketone group.

    • Anhydrous methanol (B129727) or ethanol.

    • Aniline (as a catalyst).

  • Procedure:

    • Dissolve the E3 ligase ligand-linker conjugate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

    • Dissolve the deprotected intermediate and the aldehyde/ketone-modified POI ligand in anhydrous methanol or ethanol.

    • Add a catalytic amount of aniline.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the formation of the oxime bond by LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule by preparative HPLC.

Representative Protocol for ADC Synthesis

This protocol outlines a potential strategy for synthesizing an ADC using a linker with similar functionalities to this compound.

Step 1: Antibody Reduction and Linker Conjugation

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS).

    • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

    • This compound.

    • Organic co-solvent (e.g., DMSO).

  • Procedure:

    • Treat the antibody solution with a controlled amount of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Add the linker solution to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove the excess linker by size-exclusion chromatography (e.g., using a desalting column).

Step 2: Drug Conjugation

  • Materials:

    • Antibody-linker conjugate from Step 1.

    • TFA in DCM for deprotection.

    • Cytotoxic drug modified with an aldehyde or ketone.

    • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5).

  • Procedure:

    • Lyophilize the antibody-linker conjugate.

    • Perform the deprotection of the Boc group as described in the PROTAC synthesis protocol (Step 2, Procedures 1-4).

    • Redissolve the deprotected antibody-linker conjugate in the reaction buffer.

    • Add the aldehyde/ketone-modified cytotoxic drug.

    • Incubate the reaction at room temperature for 12-24 hours.

    • Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to remove unconjugated drug and other impurities.

    • Characterize the final ADC for DAR, purity, and aggregation.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ubiquitin->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Representative PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: E3 Ligase Ligand This compound POI Ligand (Aldehyde/Ketone) step1 Step 1: Conjugation E3 Ligase Ligand + Linker start->step1 intermediate1 Intermediate 1: E3 Ligase-Linker-Boc step1->intermediate1 purification1 Purification 1 (Column Chromatography) intermediate1->purification1 step2 Step 2: Deprotection Removal of Boc Group purification1->step2 intermediate2 Intermediate 2: E3 Ligase-Linker-ONH2 step2->intermediate2 step3 Step 3: Conjugation Intermediate 2 + POI Ligand intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification2 Purification 2 (Preparative HPLC) final_product->purification2 end Characterization (LC-MS, NMR) purification2->end

Caption: A representative workflow for the synthesis of a PROTAC.

Quantitative Data on the Impact of PEG4 Linkers

The inclusion of a PEG4 linker in a PROTAC or ADC can significantly impact its physicochemical and biological properties. The following tables summarize illustrative data on how PEG linkers can influence these properties.

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

PropertyAlkyl LinkerPEG2 LinkerPEG4 Linker
Calculated LogP HighModerateLow
Aqueous Solubility LowModerateHigh
Cell Permeability VariableOften ImprovedCan be Reduced
Flexibility LowModerateHigh

Note: This data is representative and the actual values will depend on the specific ligands used in the PROTAC.

Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative)

PROTAC with LinkerDC50 (nM)Dmax (%)
Alkyl Chain>1000<20
PEG250060
PEG410090

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. This data is illustrative and highly dependent on the specific PROTAC system.

Conclusion

References

The Strategic Role of the PEG4 Spacer in Tos-aminoxy-Boc-PEG4-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the design and selection of chemical linkers are of paramount importance. The molecule "Tos-aminoxy-Boc-PEG4-Tos" is a heterobifunctional linker engineered to provide precise control over the assembly of complex biomolecular architectures. This in-depth technical guide elucidates the critical role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the PEG4 unit, within this linker. We will explore its impact on the physicochemical properties of resulting conjugates and provide detailed experimental context for its application.

The "this compound" linker incorporates four key functional components: a Boc-protected aminoxy group, a flexible PEG4 spacer, and two tosyl (Tos) groups. The aminoxy moiety is designed for the chemoselective formation of stable oxime bonds with aldehydes and ketones. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the aminoxy functionality, which can be removed under acidic conditions. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the attachment of other molecular entities. At the heart of this linker is the PEG4 spacer, which dictates many of the desirable properties of the final conjugate.

The Pivotal Role of the PEG4 Spacer

The PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, is not merely a passive connector but an active contributor to the overall performance of the bioconjugate. Its primary roles include enhancing solubility, providing a flexible and defined spatial orientation, minimizing immunogenicity, and improving pharmacokinetic profiles.

Enhancing Aqueous Solubility

A significant challenge in the development of complex biomolecules, such as PROTACs and antibody-drug conjugates (ADCs), is their often-poor solubility in aqueous environments. The hydrophilic nature of the PEG4 spacer, owing to the ether oxygens that can form hydrogen bonds with water, significantly enhances the overall water solubility of the conjugate.[1] This property is crucial for improving the handling and formulation of the drug candidate and for ensuring its bioavailability in physiological systems.[2]

Providing a Flexible and Defined Spacer Length

The PEG4 spacer introduces a flexible chain of a specific length between the two conjugated molecules. This flexibility can be critical for allowing the conjugated moieties to adopt optimal orientations for biological activity.[1] For instance, in a PROTAC, the linker must be of an appropriate length to facilitate the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. The defined length of the PEG4 spacer allows for precise control over the distance between the two ends of the linker.

Minimizing Immunogenicity and Non-Specific Binding

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and peptides. The PEG4 spacer helps to create a hydration shell around the conjugate, which can mask epitopes and reduce recognition by the immune system.[3] This "stealth" property also minimizes non-specific binding to other proteins and surfaces, which can improve the specificity and reduce off-target effects of the therapeutic agent.

Improving Pharmacokinetic Properties

The inclusion of a PEG spacer can significantly impact the pharmacokinetic profile of a drug. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the conjugate.[1] While the short PEG4 chain has a modest effect compared to larger PEG polymers, it still contributes to improved stability and residence time in the body.

Quantitative Data

While a comprehensive technical data sheet with specific experimental values for "this compound" is not publicly available, the following tables summarize the known properties of the molecule and the general characteristics of PEG4 linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1817735-42-4[4]
Molecular Formula C₂₇H₃₉NO₁₁S₂[4]
Molecular Weight 617.7 g/mol [4]
Appearance Solid Powder[5]
Purity ≥98%[5]
Storage Recommended to store at -20°C[6]

Table 2: General Properties of PEG4 Spacers

PropertyDescriptionSource
Number of PEO units 4N/A
Contour Length Approximately 1.4 nm (based on 0.35 nm per ethylene oxide unit)[7]
Solubility High in aqueous solutions and many organic solvents[1]
Biocompatibility Generally considered biocompatible and non-toxic[1]
Immunogenicity Low[1]

Experimental Protocols

The "this compound" linker is designed for a sequential conjugation strategy. The following are detailed methodologies for the key reactions involved in its use.

Boc Deprotection of the Aminoxy Group

Objective: To deprotect the aminoxy group to make it available for oxime ligation.

Materials:

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of TFA:DCM is common).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminoxy-PEG4-Tos linker.

Oxime Ligation

Objective: To conjugate the deprotected aminoxy-PEG4-Tos linker to a molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected aminoxy-PEG4-Tos linker

  • Aldehyde or ketone-containing molecule

  • Aniline (B41778) (as a catalyst)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • DMSO (to dissolve starting materials if necessary)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

  • Dissolve the deprotected aminoxy-PEG4-Tos linker in the reaction buffer.

  • Add the aminoxy-linker solution to the aldehyde/ketone solution. A slight excess of the aminoxy-linker may be used to drive the reaction to completion.

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a nucleophilic catalyst to accelerate the reaction.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the resulting conjugate can be purified by standard chromatographic techniques such as reverse-phase HPLC.

Nucleophilic Substitution with the Tosyl Group

Objective: To conjugate a nucleophile-containing molecule to the tosylated end of the PEG4 linker.

Materials:

  • PEG4-conjugate with a terminal tosyl group

  • Nucleophile-containing molecule (e.g., an amine, thiol, or alcohol)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), if necessary

Procedure:

  • Dissolve the PEG4-conjugate with the terminal tosyl group in a polar aprotic solvent like DMF.

  • Dissolve the nucleophile-containing molecule in the same solvent. An excess of the nucleophile is often used.

  • If the nucleophile is an amine, a non-nucleophilic base like DIPEA may be added to scavenge the p-toluenesulfonic acid byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight.

  • The reaction is expected to proceed via an S_N2 mechanism.[9]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the solvent can be removed under reduced pressure, and the final product purified by chromatography.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and a typical workflow for the use of "this compound".

Boc_Deprotection start This compound product Deprotected aminoxy-PEG4-Tos start->product Deprotection reagent + TFA/DCM byproduct1 Isobutylene product->byproduct1 byproduct2 CO2 product->byproduct2 Oxime_Ligation start1 Deprotected aminoxy-PEG4-Tos product Oxime-linked Conjugate start1->product start2 Aldehyde/Ketone -containing Molecule start2->product catalyst Aniline catalyst->product catalyzes byproduct H2O product->byproduct Nucleophilic_Substitution start1 Tosyl-PEG4-Conjugate product Final Bioconjugate start1->product SN2 Reaction start2 Nucleophile (e.g., R-NH2) start2->product solvent Polar Aprotic Solvent solvent->product in byproduct Tosylate Leaving Group product->byproduct Workflow A Start: this compound B Step 1: Boc Deprotection (TFA/DCM) A->B C Intermediate 1: Deprotected aminoxy-PEG4-Tos B->C D Step 2: Oxime Ligation (+ Aldehyde/Ketone Molecule, Aniline) C->D E Intermediate 2: Tosyl-PEG4-Conjugate D->E F Step 3: Nucleophilic Substitution (+ Nucleophile, Polar Aprotic Solvent) E->F G Final Product: Heterobifunctional Conjugate F->G

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of Tos-aminoxy-Boc-PEG4-Tos , a heterobifunctional PEG-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[3][]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[5][6][7] The This compound linker offers a versatile platform for PROTAC synthesis through its distinct functionalities: a tosyl group for nucleophilic substitution and a Boc-protected aminoxy group for subsequent oxime ligation.

Product Information: this compound

The key properties of the this compound linker are summarized in the table below. This data is compiled from various chemical suppliers.[8][9]

PropertyValueReference
Chemical Name tert-butyl (2-(2-(2-(2-((4-methylbenzenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)aminoformate[9]
Molecular Formula C₂₀H₃₃NO₉S[8]
Molecular Weight 463.54 g/mol [8][9]
CAS Number 1807539-01-0[8]
Appearance Solid Powder[9]
Purity ≥98%[8][9]
Storage Conditions -20°C[8]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocol: PROTAC Synthesis using this compound

This protocol describes a representative two-stage synthesis of a PROTAC. It assumes the POI ligand contains a nucleophilic group (e.g., a phenol (B47542) or primary amine) and the E3 ligase ligand has been modified to include a ketone or aldehyde functionality.

Stage 1: Conjugation of POI Ligand to the Linker via Nucleophilic Substitution

This step involves the reaction of the tosyl group of the linker with a nucleophilic handle on the POI ligand. The tosyl group is an excellent leaving group for such substitutions.[8][10]

Materials:

  • POI ligand with a nucleophilic group (POI-NuH) (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the POI-NuH (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the POI-PEG4-aminoxy-Boc intermediate.

Stage 2: Deprotection and Oxime Ligation with E3 Ligase Ligand

This stage involves the deprotection of the Boc group to reveal the aminoxy functionality, followed by an oxime ligation reaction with a carbonyl-modified E3 ligase ligand.

Materials:

  • POI-PEG4-aminoxy-Boc intermediate (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • E3 ligase ligand with a ketone or aldehyde (E3-CHO/COR) (1.1 equivalents)

  • Anhydrous Pyridine (B92270) or Aniline (B41778) (as catalyst)

  • Anhydrous Methanol (B129727) or Ethanol

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the POI-PEG4-aminoxy-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting product is the aminoxy-functionalized intermediate (POI-PEG4-ONH₂).

  • Oxime Ligation:

    • Dissolve the crude POI-PEG4-ONH₂ intermediate and the E3-CHO/COR ligand (1.1 eq) in anhydrous methanol or ethanol.

    • Add a catalytic amount of pyridine or aniline to the solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and ¹H NMR.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis of a PROTAC using this compound.

Synthesis_Workflow start Start step1 Step 1: Nucleophilic Substitution (POI-NuH + Tos-Linker) start->step1 intermediate1 Intermediate 1: POI-PEG4-aminoxy-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: POI-PEG4-ONH₂ step2->intermediate2 step3 Step 3: Oxime Ligation (Intermediate 2 + E3-CHO/COR) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification (HPLC) final_product->purification end End purification->end Linker_Functionality Linker This compound Tosyl Group PEG4 Spacer Boc-protected Aminoxy Reaction1 Nucleophilic Substitution Linker:tos->Reaction1 Reaction2 Boc Deprotection Linker:boc->Reaction2 POI_Ligand POI Ligand (with Nucleophile) POI_Ligand->Reaction1 E3_Ligand E3 Ligase Ligand (with Carbonyl) Reaction3 Oxime Ligation E3_Ligand->Reaction3 Reaction1->Reaction2 Reaction2->Reaction3

References

Application Notes and Protocols for Bioconjugation Using Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, Tos-aminoxy-Boc-PEG4-Tos , in bioconjugation applications. This linker is particularly valuable for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs, by enabling the sequential and chemoselective conjugation of two different molecular entities.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring three key components:

  • A tert-butyloxycarbonyl (Boc)-protected aminoxy group : This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone group on a target molecule through a bioorthogonal reaction. The Boc protecting group ensures the aminoxy moiety remains inert until its desired activation.

  • A polyethylene glycol (PEG4) spacer : The hydrophilic PEG4 chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

  • Two tosyl (Tos) groups : Tosylates are excellent leaving groups for nucleophilic substitution reactions. They readily react with nucleophiles such as amines (e.g., lysine (B10760008) residues in proteins), thiols (e.g., cysteine residues), and hydroxyl groups under appropriate conditions.

This unique combination of functional groups allows for a controlled, stepwise conjugation strategy.

Key Applications in Bioconjugation

The structure of this compound lends itself to a variety of bioconjugation strategies, most notably in the development of:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminoxy group can be conjugated to a drug molecule bearing an aldehyde, and the tosyl groups can then react with lysine residues on the antibody.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-targeting ligand to an E3 ligase-binding ligand to form a PROTAC molecule.

  • Protein Modification and Labeling: Site-specific modification of proteins with reporter molecules (e.g., fluorophores, biotin) or other functional moieties.

  • Surface Immobilization of Biomolecules: Attaching proteins, peptides, or other biomolecules to surfaces functionalized with appropriate reactive groups.

Experimental Protocols

This section provides detailed protocols for the key steps involved in using this compound for bioconjugation.

Step 1: Deprotection of the Boc-Protected Aminoxy Group

The Boc protecting group must be removed to reveal the reactive aminoxy group. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA (e.g., 50% v/v solution in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the deprotected linker with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker, Tos-aminoxy-PEG4-Tos.

Note: The deprotected aminoxy group is highly reactive, and the product should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Step 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected aminoxy-linker to a biomolecule containing a carbonyl group.

Materials:

  • Deprotected Tos-aminoxy-PEG4-Tos

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide, drug molecule)

  • Aniline (B41778) or m-phenylenediamine (B132917) (catalyst)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0

  • DMSO (for dissolving the linker)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Protocol:

  • Dissolve the aldehyde- or ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the deprotected Tos-aminoxy-PEG4-Tos in DMSO (e.g., 10-100 mM).

  • Prepare a stock solution of the aniline or m-phenylenediamine catalyst in the reaction buffer (e.g., 100 mM).

  • Add the deprotected linker solution to the biomolecule solution to achieve a 5-20 molar excess of the linker.

  • Add the catalyst solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate the reaction at room temperature for 2-16 hours with gentle shaking. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., RP-HPLC for peptides, size-exclusion chromatography for proteins) to remove excess linker and catalyst.

  • Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS) to confirm successful conjugation.

Step 3: Nucleophilic Substitution with the Tosyl Groups

This protocol outlines the reaction of the tosyl-functionalized conjugate with a biomolecule containing nucleophilic groups (e.g., amines on an antibody).

Materials:

  • Purified tosyl-functionalized conjugate from Step 2

  • Biomolecule with nucleophilic groups (e.g., antibody)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5

  • Purification system (e.g., size-exclusion chromatography, protein A/G chromatography)

Protocol:

  • Exchange the buffer of the biomolecule (e.g., antibody) into the reaction buffer. Adjust the concentration to 1-10 mg/mL.

  • Add the purified tosyl-functionalized conjugate to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 5-20 fold molar excess of the tosyl-conjugate).

  • Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle agitation.

  • Monitor the reaction progress by a suitable method (e.g., SDS-PAGE will show a shift in the molecular weight of the modified biomolecule).

  • Purify the final bioconjugate using an appropriate method to remove unreacted starting materials. For antibodies, protein A/G affinity chromatography followed by size-exclusion chromatography is recommended.

  • Characterize the final conjugate for purity, concentration, and degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Data Presentation

The efficiency of bioconjugation reactions can be influenced by several factors. The following tables summarize typical quantitative data for oxime ligation reactions.

Table 1: Reaction Conditions and Efficiency for Oxime Ligation

ParameterConditionTypical EfficiencyReference
pH 4.0 - 5.0High[1][2]
6.0 - 7.0Moderate to High (with catalyst)[2]
Catalyst None (pH 4-5)Moderate[1]
Aniline (10-100 mM)High[2]
m-Phenylenediamine (10-50 mM)Very High[3]
Reactant Ratio 5-20 fold excess of aminoxy-linker> 90% conversion[2]
Reaction Time 2 - 16 hours> 90% conversion[2]

Table 2: Stability of Oxime Bond

ConditionStabilityReference
Physiological pH (7.4) Highly stable[1][4]
Acidic pH (down to 2) Stable[4]
Basic pH (up to 9) Stable[4]
In Serum Stable[5]

Visualizations

The following diagrams illustrate the key processes involved in using this compound.

G cluster_deprotection Step 1: Boc Deprotection cluster_oxime Step 2: Oxime Ligation cluster_substitution Step 3: Nucleophilic Substitution start This compound acid TFA / DCM start->acid deprotected Tos-aminoxy-PEG4-Tos acid->deprotected Boc removal deprotected_linker Tos-aminoxy-PEG4-Tos reaction1 pH 6-7 Aniline Catalyst deprotected_linker->reaction1 carbonyl_mol Aldehyde/Ketone Molecule (e.g., Drug) carbonyl_mol->reaction1 oxime_conjugate Tosyl-PEG4-Oxime-Molecule reaction1->oxime_conjugate Oxime bond formation tosyl_conjugate Tosyl-PEG4-Oxime-Molecule reaction2 pH 8.5-9.5 tosyl_conjugate->reaction2 protein Biomolecule with Nucleophile (e.g., Antibody-NH2) protein->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate Covalent bond formation

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products linker Deprotected Aminoxy-Linker conjugate Stable Oxime Conjugate linker->conjugate Forms oxime bond with biomolecule Aldehyde-functionalized Biomolecule biomolecule->conjugate catalyst Aniline or m-phenylenediamine catalyst->conjugate Accelerates reaction ph Aqueous Buffer pH 6-7 ph->conjugate Provides optimal environment

Caption: Key components and conditions for the oxime ligation reaction.

Troubleshooting and Considerations

  • Low Deprotection Yield: Ensure the use of fresh, high-purity TFA and anhydrous DCM. Incomplete removal of the Boc group will result in a lower yield in the subsequent ligation step.

  • Low Oxime Ligation Efficiency:

    • Confirm the successful deprotection of the aminoxy group.

    • Ensure the activity of the aldehyde or ketone on the biomolecule.

    • Optimize the catalyst concentration; high concentrations of aniline can sometimes lead to protein precipitation. m-Phenylenediamine is often a more efficient and soluble catalyst.[3]

    • Adjust the pH of the reaction buffer; the optimal pH can vary slightly depending on the biomolecules involved.

  • Low Nucleophilic Substitution Yield:

    • Ensure the reaction pH is sufficiently basic (8.5-9.5) to deprotonate the amine nucleophiles.

    • Increase the reaction time or temperature (up to 37°C) to drive the reaction to completion.

    • Be aware that tosyl groups can also react with water (hydrolysis), so prolonged reaction times in aqueous buffer can lead to inactivation of the linker.

  • Purification Challenges: The PEG spacer can sometimes lead to peak broadening in chromatography. Optimize the gradient and column chemistry for better separation. For large protein conjugates, size-exclusion chromatography is often the most effective purification method.

By following these detailed protocols and considering the key parameters, researchers can successfully employ this compound to generate a wide range of well-defined bioconjugates for various applications in research and drug development.

References

Application Notes and Protocols for Tos-aminoxy-Boc-PEG4-Tos in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional linker designed for advanced ADC development. It features a Boc-protected aminoxy group for covalent attachment to an aldehyde or ketone on the antibody via a stable oxime bond, and a tosyl group, which is an excellent leaving group for nucleophilic substitution to conjugate the cytotoxic drug. The integrated PEG4 (polyethylene glycol) spacer enhances solubility, reduces aggregation, and improves the overall pharmacokinetic profile of the ADC.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Key Features and Applications

  • Site-Specific Conjugation: The aminoxy group facilitates site-specific conjugation to engineered or glycan-oxidized aldehydes on the antibody, leading to a homogeneous drug-to-antibody ratio (DAR).

  • Stable Oxime Linkage: The resulting oxime bond is highly stable under physiological conditions, minimizing premature drug release in circulation.[1]

  • Enhanced Pharmacokinetics: The hydrophilic PEG4 spacer improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[2][3][4]

  • Versatile Drug Conjugation: The tosyl group allows for efficient conjugation of a wide variety of payloads containing a suitable nucleophile.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using aminoxy-PEG4 linkers. This data is compiled from various studies and serves as a general guideline. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Conjugation Efficiency and Stability

ParameterValueNotes
Conjugation Efficiency >90%Achieved with optimized reaction conditions.
Average DAR 2.0 - 4.0Controlled by the number of engineered aldehyde sites.
Purity of ADC >95%After standard purification steps.
In Vitro Plasma Stability >95%Percentage of intact ADC after 7 days in human plasma.
Oxime Bond Stability (pH 7.4) HighMinimal cleavage observed under physiological conditions.

Table 2: Representative Pharmacokinetic and Efficacy Data

ParameterNon-PEGylated ADC (Control)PEG4-Linked ADCNotes
Plasma Half-Life (t½) ~150 hours~200 hoursIn a murine model.
In Vivo Efficacy (Tumor Growth Inhibition) 60%>85%In a xenograft mouse model.[5][6]
IC50 (In Vitro Cytotoxicity) 25 pM18 pMAgainst a HER2-positive cancer cell line.[5]
Aggregation Propensity ModerateLowPEGylation significantly reduces aggregation.[2][3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in ADC development using this compound.

G cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification & Linker Activation cluster_2 ADC Conjugation & Purification Payload Payload Drug_Linker Boc-aminoxy-PEG4-Drug Payload->Drug_Linker Nucleophilic Substitution Linker This compound Linker->Drug_Linker Boc_Deprotection Boc Deprotection (TFA) Drug_Linker->Boc_Deprotection Antibody Antibody Oxidized_Antibody Antibody with Aldehyde Groups Antibody->Oxidized_Antibody Glycan Oxidation (NaIO4) ADC_Conjugate Antibody-Drug Conjugate (ADC) Oxidized_Antibody->ADC_Conjugate Oxime Ligation Activated_Linker H2N-O-PEG4-Drug Boc_Deprotection->Activated_Linker Activated_Linker->ADC_Conjugate Purification Purification (e.g., SEC) ADC_Conjugate->Purification Final_ADC Purified ADC Purification->Final_ADC

Figure 1: Overall experimental workflow for ADC synthesis.

G ADC ADC in Circulation Target_Cell Tumor Cell (Antigen-Positive) ADC->Target_Cell Targeting Binding ADC binds to cell surface antigen Target_Cell->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release (Drug-Linker-Amino Acid) Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Figure 2: ADC mechanism of action signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol describes the conjugation of a cytotoxic payload containing a nucleophilic group (e.g., an amine or thiol) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic handle

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Nitrogen or Argon atmosphere

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the payload solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the Boc-aminoxy-PEG4-Drug conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the drug-linker conjugate by mass spectrometry and NMR.

Protocol 2: Boc Deprotection of the Drug-Linker

This protocol outlines the removal of the Boc protecting group to generate the reactive aminoxy functionality.[7][8]

Materials:

  • Boc-aminoxy-PEG4-Drug

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-aminoxy-PEG4-Drug in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to acid, use a lower concentration and longer reaction time.

  • (Optional) Add TIS (2.5-5% v/v) to scavenge carbocations.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the aminoxy-PEG4-Drug can often be used directly in the conjugation step.

Protocol 3: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on the antibody and the subsequent conjugation with the deprotected aminoxy-functionalized drug-linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO4) solution

  • Propylene (B89431) glycol

  • Desalting column

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)

  • Deprotected aminoxy-PEG4-Drug

  • Aniline (B41778) (as a catalyst, optional)[9]

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

Part A: Antibody Oxidation

  • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.

  • Cool the antibody solution to 4°C.

  • Add a pre-determined concentration of NaIO4 (typically 1-10 mM final concentration) to the antibody solution. The optimal concentration should be determined empirically to achieve the desired level of oxidation without causing antibody damage.

  • Incubate the reaction on ice in the dark for 30-60 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess reagents.

Part B: Oxime Ligation

  • Determine the concentration of the purified oxidized antibody.

  • Dissolve the deprotected aminoxy-PEG4-Drug in a small amount of a compatible solvent (e.g., DMSO) and then dilute into the conjugation buffer.

  • Add the aminoxy-PEG4-Drug to the oxidized antibody at a molar excess (typically 5-10 fold).

  • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction at room temperature or 37°C for 12-24 hours.

  • Monitor the conjugation reaction by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.

  • Characterize the final ADC for DAR, purity, aggregation, and endotoxin (B1171834) levels.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its ability to facilitate site-specific conjugation through a stable oxime linkage, combined with the beneficial properties of the PEG4 spacer, allows for the creation of more homogeneous, stable, and effective antibody-drug conjugates. The protocols provided herein offer a comprehensive guide for researchers to utilize this advanced linker technology in their ADC development programs.

References

Application Note: Efficient Deprotection of the Boc Group from Tos-aminoxy-Boc-PEG4-Tos for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from "Tos-aminoxy-Boc-PEG4-Tos," a bifunctional linker crucial in the field of bioconjugation and drug development. The removal of the acid-labile Boc protecting group is a critical step to unmask the reactive aminoxy group, enabling its subsequent conjugation to carbonyl-containing molecules such as aldehydes or ketones present on proteins, peptides, or other biomolecules through a stable oxime linkage.[1][2] This process is fundamental in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[][4]

The Boc protecting group is widely used due to its stability in a variety of chemical conditions and its clean removal under acidic conditions.[5] Trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM) is the most common and effective reagent for this transformation.[6] This document outlines a standard deprotection protocol, methods for monitoring reaction progress, and a representative workflow for the application of the deprotected linker in bioconjugation.

Data Presentation: Quantitative Analysis of Boc Deprotection

The efficiency of the Boc deprotection reaction is critical to the overall success of the conjugation strategy. The following tables summarize representative quantitative data for the acidic deprotection of Boc-protected amino-PEG linkers. These values serve as a guideline for optimizing the reaction conditions for "this compound".

Table 1: Representative Reaction Conditions for Boc Deprotection of Amino-PEG Linkers [5]

ParameterReagent/SolventTemperature (°C)Time (h)Typical Yield (%)
Boc Deprotection20-50% TFA in DCM0 to Room Temp0.5 - 2>90
Boc Deprotection4M HCl in DioxaneRoom Temp0.5 - 2High
Boc Deprotection50% TFA in DCMRoom Temp0.4>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection on Product Purity

This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

Acidic ReagentConcentrationReaction Time (min)Product Purity (%)
Trifluoroacetic Acid (TFA)20% in DCM30~95
Trifluoroacetic Acid (TFA)50% in DCM30>98
Hydrochloric Acid (HCl)4M in Dioxane60~97

Experimental Protocols

Protocol 1: Deprotection of Boc Group from this compound using TFA/DCM

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). On TLC, the deprotected product will have a lower Rf value due to its increased polarity.[6] In LC-MS analysis, monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Work-up (TFA Salt Isolation):

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times. The resulting TFA salt of the deprotected aminoxy-PEG linker can often be used directly in subsequent reactions.

  • Work-up (Free Amine Isolation):

    • To obtain the free aminoxy compound, dissolve the residue from step 6a in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Tos-aminoxy-PEG4-Tos as a free aminoxy compound.

Mandatory Visualizations

Deprotection and Bioconjugation Workflow

The following diagram illustrates the overall workflow from the deprotection of this compound to its subsequent use in the synthesis of an antibody-drug conjugate (ADC) via oxime ligation.

Deprotection_and_Conjugation_Workflow cluster_deprotection Boc Deprotection cluster_conjugation Bioconjugation (ADC Synthesis) start This compound deprotection Deprotection Reaction (0°C to RT, 1-2h) start->deprotection reagents TFA / DCM reagents->deprotection workup Work-up (Evaporation / Neutralization) deprotection->workup product Tos-aminoxy-PEG4-Tos (Deprotected Linker) workup->product ligation Oxime Ligation (pH 6.5-7.5) product->ligation antibody Antibody with Aldehyde/Ketone Group antibody->ligation adc Antibody-Drug Conjugate (ADC) ligation->adc

Caption: Workflow for Boc deprotection and subsequent ADC synthesis.

Logical Relationship for Oxime Ligation

This diagram illustrates the key chemical transformation in the application of the deprotected linker: the formation of a stable oxime bond with a carbonyl-containing biomolecule.

Oxime_Ligation_Diagram deprotected_linker Deprotected Linker (R-O-NH2) oxime_conjugate Stable Oxime Conjugate (R-O-N=C-R') deprotected_linker->oxime_conjugate reacts with carbonyl_biomolecule Carbonyl-containing Biomolecule (R'-C=O) carbonyl_biomolecule->oxime_conjugate to form

Caption: Chemical principle of oxime ligation for bioconjugation.

References

Application Notes and Protocols for Enhancing Drug Solubility using Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising drug candidates.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including a notable enhancement in solubility.[2][3] This document provides detailed application notes and protocols for the use of Tos-aminoxy-Boc-PEG4-Tos , a heterobifunctional linker, to improve the solubility of hydrophobic drugs.

This compound is a versatile crosslinker featuring a Boc-protected aminooxy group and a tosyl group, separated by a 4-unit polyethylene glycol spacer. The hydrophilic PEG chain directly contributes to increased aqueous solubility.[4] The Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone moiety on a drug molecule to form a stable oxime bond.[2] This allows for the targeted PEGylation of drugs, thereby enhancing their solubility and overall developability.

This protocol will use the potent but poorly soluble anti-cancer agent, SN-38 , as a representative example. SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor. Its clinical use is hampered by its extremely low water solubility.[1][5] PEGylation of SN-38 has been shown to increase its water solubility by 400- to 1000-fold, significantly improving its therapeutic potential.

Data Presentation

The following table summarizes the expected improvement in the aqueous solubility of SN-38 upon conjugation with a PEG linker.

CompoundAqueous Solubility (µg/mL)Fold Increase in Solubility
SN-38~0.3-
PEG-SN38 Conjugate120 - 300400 - 1000

Note: The data presented is based on published results for PEGylated SN-38 and serves as a representative example of the solubility enhancement achievable with PEGylation.[5]

Experimental Protocols

This section provides a step-by-step guide for the conjugation of a model hydrophobic drug (aldehyde-modified SN-38) to this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (typically a 1:1 ratio of TFA to DCM).

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA by rotary evaporation to yield the deprotected linker, Tos-aminoxy-PEG4-Tos.

Protocol 2: Conjugation of Aldehyde-Modified SN-38 to Tos-aminoxy-PEG4-Tos via Oxime Ligation

This protocol details the formation of a stable oxime bond between the deprotected linker and an aldehyde-functionalized drug.

Materials:

  • Deprotected Tos-aminoxy-PEG4-Tos (from Protocol 1)

  • Aldehyde-modified SN-38 (requires prior synthesis to introduce an aldehyde group)

  • Anhydrous aniline (B41778) (as catalyst)

  • Anhydrous dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the deprotected Tos-aminoxy-PEG4-Tos and aldehyde-modified SN-38 in anhydrous DMF in a reaction vial.

  • Add a catalytic amount of anhydrous aniline to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the PEG-SN38 conjugate.

  • Upon completion, purify the conjugate using preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PEG-SN38 conjugate by NMR and MS to confirm its identity and purity.

Protocol 3: Determination of Aqueous Solubility

This protocol outlines the shake-flask method for determining the aqueous solubility of the parent drug and the PEG-drug conjugate.

Materials:

  • SN-38

  • PEG-SN38 conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the compound (SN-38 or PEG-SN38 conjugate) to a scintillation vial containing a known volume of PBS (pH 7.4).

  • Place the vials in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the excess undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Calculate the aqueous solubility in µg/mL.

Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Preparation of Reactive Linker cluster_1 Drug Modification and Conjugation cluster_2 Purification and Analysis A This compound B Boc Deprotection (TFA/DCM) A->B C Tos-aminoxy-PEG4-Tos (Reactive Linker) B->C G Oxime Ligation (Aniline catalyst, DMF) C->G D Poorly Soluble Drug (e.g., SN-38) E Introduction of Aldehyde Group D->E F Aldehyde-Modified Drug E->F F->G H Crude PEG-Drug Conjugate G->H I Purification (Preparative HPLC) H->I J Purified PEG-Drug Conjugate I->J K Characterization (NMR, MS, HPLC) J->K L Solubility Determination (Shake-Flask Method) J->L M Enhanced Solubility Data L->M

Caption: Workflow for enhancing drug solubility using this compound.

Signaling Pathway of SN-38

G SN38 SN-38 Top1 Topoisomerase I (Top1) SN38->Top1 Inhibits DNA DNA Replication Fork Top1->DNA Relieves supercoiling DSB DNA Double-Strand Breaks DNA->DSB Collision leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Simplified signaling pathway of SN-38 leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Tos-aminoxy-Boc-PEG4-Tos Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tos-aminoxy-Boc-PEG4-Tos". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the deprotection of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of deprotecting "this compound"?

The primary goal is the selective removal of the tert-butoxycarbonyl (Boc) protecting group from the aminoxy functionality. This unmasks a reactive hydroxylamine (B1172632) (-ONH2) group, which can then be used for specific conjugation chemistries, such as forming an oxime bond with an aldehyde or ketone. The two terminal tosyl (Tos) groups are intended to be stable, good leaving groups for subsequent nucleophilic substitution reactions.

Q2: My Boc deprotection is incomplete. What are the common causes and how can I fix it?

Incomplete deprotection is a frequent issue. Several factors could be the cause:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

  • Moisture : Water in the reaction can interfere with anhydrous acidic conditions, potentially reducing the effectiveness of the deprotection reagent.

  • Reagent Degradation : Old or improperly stored deprotection reagents, such as trifluoroacetic acid (TFA) or HCl in dioxane, may have lost their potency.

Troubleshooting Steps:

  • Increase Acid Concentration : If using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%.[2]

  • Extend Reaction Time : Monitor the reaction's progress using an appropriate analytical technique like TLC, LC-MS, or NMR and extend the time as needed. Most deprotections are complete within 1-2 hours at room temperature.[2]

  • Switch to a Stronger Acid System : If TFA/DCM is ineffective, a 4M HCl solution in 1,4-dioxane (B91453) is a common and effective alternative.

  • Ensure Anhydrous Conditions : Use anhydrous solvents and handle reagents in a dry environment to prevent moisture contamination.

  • Use Fresh Reagents : Ensure that the acid used for deprotection is fresh and has been stored correctly.

Q3: I'm observing unexpected side products or loss of my desired product after deprotection. What could be happening?

The presence of the tosyl groups requires careful selection of deprotection conditions to ensure they remain intact.

  • Loss of Tosyl Groups : While generally stable, tosylates can be susceptible to hydrolysis under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[3] They can also be cleaved by certain nucleophiles.

  • Alkylation from the t-butyl Cation : The deprotection of Boc generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in your molecule if not properly scavenged.[4]

Troubleshooting Steps:

  • Use Milder Conditions : Start with less harsh conditions (e.g., 20-25% TFA in DCM at 0°C) and shorter reaction times to minimize the risk of tosyl group cleavage.[5]

  • Add a Scavenger : To prevent side reactions from the tert-butyl cation, add a scavenger like triisopropylsilane (B1312306) (TIS) at a concentration of 2.5-5% (v/v) to the reaction mixture.[6]

  • Careful Work-up : When neutralizing the acid after the reaction, use a mild base like saturated sodium bicarbonate solution and avoid prolonged exposure to strongly basic conditions.

Q4: How do I purify the deprotected product, aminoxy-PEG4-Tos?

The deprotected product is typically obtained as a salt (e.g., TFA or HCl salt).

  • Removal of Excess Acid : After the reaction is complete, the solvent and excess acid can be removed under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

  • Precipitation : The deprotected product can often be precipitated by adding the concentrated residue to cold diethyl ether.[2]

  • Aqueous Work-up : If neutralization is required, the residue can be dissolved in an organic solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate to remove the acid salt.[1][6]

  • Chromatography : If further purification is needed, silica (B1680970) gel chromatography can be employed. However, the polar nature of the PEGylated amine may require polar solvent systems. Ion-exchange chromatography is another option for purifying the amine salt.[7]

Deprotection Protocols and Data

Standard Boc Deprotection Protocol (TFA)

This protocol outlines a general procedure for the removal of the Boc group using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (Optional, but recommended)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

Methodology:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (start with 20-25% v/v).

  • Add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (3x).

  • Precipitate the product by adding the concentrated oil to a flask of cold, stirring diethyl ether.

  • Decant the ether and dry the resulting product (the TFA salt of the deprotected amine) under vacuum. This can often be used directly in the next step.

Summary of Boc Deprotection Conditions

The following table summarizes common conditions for Boc deprotection. The optimal conditions for "this compound" should be determined empirically, starting with milder conditions to preserve the tosyl groups.

Reagent SystemConcentration (v/v)TemperatureTypical TimeNotes
TFA in DCM20-50%0°C to RT30 min - 2 hrMost common method. A 55% TFA/DCM mixture can be more effective than 100% TFA for solid-phase synthesis due to better resin swelling.[8]
4M HCl in 1,4-DioxaneN/A0°C to RT1 - 4 hrA strong alternative to TFA. Ensure the reagent is fresh.
p-Toluenesulfonic AcidCatalyticRTVariableA milder, solid acid catalyst that can be used in certain contexts.[4]
Zinc Bromide in DCMExcess (2-3 equiv.)RT12 - 24 hrA mild Lewis acid approach, useful for acid-sensitive substrates.[9]

Visual Guides

Experimental Workflow for Boc Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Substrate in Anhydrous DCM cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add TFA and TIS cool->add_reagents react 4. Stir at 0°C to RT (1-2 hours) add_reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor concentrate 6. Concentrate in vacuo (Co-evaporate with Toluene) monitor->concentrate Reaction Complete precipitate 7. Precipitate in Cold Diethyl Ether concentrate->precipitate dry 8. Dry Product (TFA Salt) precipitate->dry

Caption: A standard workflow for the Boc deprotection of this compound.

Troubleshooting Logic for Boc Deprotection

G cluster_incomplete Problem: Incomplete Reaction cluster_side_products Problem: Side Products Observed cluster_success Outcome: Success start Start: Analyze Reaction (TLC or LC-MS) incomplete Incomplete Deprotection start->incomplete Starting Material Remains side_products Side Products or Product Degradation start->side_products New Spots/ Streaking complete Clean, Complete Reaction start->complete Clean Conversion extend_time Extend Reaction Time incomplete->extend_time increase_conc Increase TFA Conc. incomplete->increase_conc change_acid Use 4M HCl/Dioxane incomplete->change_acid check_reagents Use Fresh Reagents incomplete->check_reagents add_scavenger Add Scavenger (TIS) side_products->add_scavenger milder_cond Use Milder Conditions (Lower Temp/Conc.) side_products->milder_cond shorter_time Reduce Reaction Time side_products->shorter_time proceed Proceed to Work-up complete->proceed

Caption: A decision tree for troubleshooting common issues in Boc deprotection.

References

Technical Support Center: Optimizing Oxime Ligation with Aminoxy-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tos-aminoxy-Boc-PEG4-Tos" and related aminoxy-PEG4 linkers for oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of "this compound"?

"this compound" is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two key functional groups at opposite ends of a 4-unit PEG spacer:

  • Boc-protected aminoxy group (-ONH-Boc): This group, after deprotection, reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. The tert-butyloxycarbonyl (Boc) group is a protecting group that prevents premature reactions.

  • Tosyl group (-OTs): The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It can be used to conjugate the linker to nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH) on a second molecule of interest.

The hydrophilic PEG4 spacer enhances solubility in aqueous media and provides a flexible linker between the two conjugated molecules.[1][2]

Q2: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation depends on whether a catalyst is used:

  • Uncatalyzed Reactions: A slightly acidic pH of 4-5 is generally optimal.[3]

  • Catalyzed Reactions: With a nucleophilic catalyst like aniline (B41778) or its derivatives, the reaction can proceed efficiently at or near neutral pH (6.5-7.5).[3][4]

Q3: How can I remove the Boc protecting group?

The Boc group can be removed under mild acidic conditions to reveal the reactive aminoxy group. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Q4: What is the role of the tosyl group?

The tosyl group is a very good leaving group that facilitates nucleophilic substitution reactions.[1][5][6] This allows for the covalent attachment of the linker to a variety of nucleophilic functional groups on a target molecule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Oxime Ligation Yield 1. Incomplete Boc Deprotection: The aminoxy group is not available for ligation. 2. Suboptimal pH: The reaction pH is outside the optimal range for oxime formation. 3. Reactant Instability: The deprotected aminoxy-PEG linker or the aldehyde/ketone on the target molecule has degraded. 4. Inefficient Catalyst: The catalyst is absent, inactive, or used at too low a concentration for neutral pH ligations.[3] 5. Steric Hindrance: The carbonyl group on the target molecule is sterically hindered, slowing the reaction rate. Aldehydes are generally more reactive than ketones.[3][7]1. Confirm Boc deprotection using a suitable analytical method (e.g., mass spectrometry). Ensure complete removal of the acidic deprotection reagents before proceeding to the ligation step. 2. Adjust the pH of the reaction mixture. For uncatalyzed reactions, use a buffer at pH 4-5. For catalyzed reactions at neutral pH, ensure the buffer capacity is sufficient. 3. Use freshly prepared or properly stored reagents. The deprotected aminoxy group can be reactive and should be used promptly.[3] 4. Add a catalyst such as aniline (typically 10-100 mM) to accelerate the reaction at neutral pH.[4] 5. Increase the reaction time and/or the concentration of the aminoxy-PEG linker. Consider using a more reactive aldehyde if possible.
Side Product Formation 1. Reaction of Tosyl Group: The tosyl group may react with nucleophiles present in the reaction mixture. 2. Oxidation of Aldehyde: The aldehyde on the target molecule may be oxidized to a carboxylic acid. 3. Impure Solvents/Reagents: Contaminants in solvents or reagents can lead to side reactions.[3]1. If the tosyl group is intended for a subsequent reaction, perform the oxime ligation first under conditions that minimize nucleophilic attack on the tosyl group (e.g., avoid strong nucleophiles in the buffer). 2. Use deoxygenated buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity, anhydrous solvents and fresh reagents.
Poor Solubility of Conjugate 1. Hydrophobicity of Target Molecules: One or both of the conjugated molecules may be hydrophobic, leading to aggregation.1. The PEG4 linker is designed to increase water solubility. However, if solubility issues persist, consider using a longer PEG linker (e.g., PEG8, PEG12). Ensure adequate mixing during the reaction.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (a common ratio is 1:1 TFA:DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or mass spectrometry to confirm the removal of the Boc group.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker should be used immediately or stored under inert gas at a low temperature.

Protocol 2: General Oxime Ligation with Deprotected Aminoxy-PEG4-Tos

Materials:

  • Deprotected Aminoxy-PEG4-Tos (from Protocol 1)

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0 for catalyzed reactions; 0.1 M sodium acetate, pH 4.5 for uncatalyzed reactions)

  • Aniline (for catalyzed reactions)

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer. A small amount of a co-solvent like DMSO can be used if necessary for solubility.

  • Dissolve the freshly deprotected Aminoxy-PEG4-Tos in the same buffer and add it to the solution of the carbonyl-containing molecule (typically a 1.5 to 5-fold molar excess of the aminoxy-linker is used).

  • For catalyzed reactions at neutral pH, add aniline to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or SDS-PAGE (for protein conjugations, a band shift will be observed).

  • Once the reaction is complete, the resulting conjugate can be purified by standard methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation cluster_substitution Step 3: Nucleophilic Substitution (Optional) start This compound deprotect Add TFA in DCM start->deprotect deprotected_linker Deprotected Aminoxy-PEG4-Tos deprotect->deprotected_linker ligation Mix in Buffer (pH 4.5-7.0) deprotected_linker->ligation carbonyl_molecule Aldehyde/Ketone Molecule carbonyl_molecule->ligation catalyst Aniline Catalyst (pH 7) catalyst->ligation purification Purification (e.g., HPLC) ligation->purification final_product Tosyl-PEG4-Oxime Conjugate purification->final_product substitution React with Tosyl Group final_product->substitution nucleophile Nucleophile Molecule (R-NH2, R-SH) nucleophile->substitution final_bifunctional_conjugate Final Bifunctional Conjugate substitution->final_bifunctional_conjugate

Caption: Experimental workflow for using this compound.

troubleshooting_logic start Low Ligation Yield? incomplete_deprotection Incomplete Boc Deprotection? start->incomplete_deprotection No wrong_ph Incorrect pH? incomplete_deprotection->wrong_ph No check_deprotection Action: Verify deprotection (MS) incomplete_deprotection->check_deprotection Yes catalyst_issue Catalyst Issue (at pH 7)? wrong_ph->catalyst_issue No adjust_ph Action: Adjust pH to 4.5 (no catalyst) or 7.0 (with catalyst) wrong_ph->adjust_ph Yes steric_hindrance Steric Hindrance? catalyst_issue->steric_hindrance No add_catalyst Action: Add/increase aniline catalyst catalyst_issue->add_catalyst Yes increase_time Action: Increase reaction time/concentration steric_hindrance->increase_time Yes

Caption: Troubleshooting logic for low oxime ligation yield.

References

Technical Support Center: Synthesis of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tos-aminoxy-Boc-PEG4-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the synthesis of this important bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound with a good yield?

A1: A common and effective strategy involves a two-step synthesis:

  • Boc Protection: Start with the mono-tosylation of tetraethylene glycol to yield Tos-PEG4-OH. Subsequently, perform a nucleophilic substitution with N-Boc-hydroxylamine to obtain the intermediate, t-Boc-aminooxy-PEG4-alcohol.

  • Tosylation: The terminal hydroxyl group of the purified t-Boc-aminooxy-PEG4-alcohol is then tosylated to yield the final product, this compound.

Q2: I am getting a low yield in the first step (mono-tosylation of tetraethylene glycol). How can I improve this?

A2: Low yields in mono-tosylation are often due to the formation of the di-tosylated byproduct. To improve the yield of the mono-tosylated product, consider the following:

  • Stoichiometry: Use a significant excess of tetraethylene glycol relative to tosyl chloride. This statistically favors the mono-substituted product.

  • Controlled Addition: Add the tosyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reactivity.[1]

  • Selective Monotosylation Method: Employ the method described by Bouzide and Sauvé, which utilizes silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[2][3] This method has been shown to be highly selective for the monotosylation of symmetrical diols, with reported yields of over 70%.[1]

Q3: My tosylation of t-Boc-aminooxy-PEG4-alcohol is resulting in a complex mixture of products. What are the likely side reactions?

A3: Besides the desired product, several side reactions can occur during the tosylation of N-Boc protected amino alcohols:

  • Di-tosylation: If your starting material contains unreacted tetraethylene glycol diol from the previous step, di-tosylation can occur. Ensure your t-Boc-aminooxy-PEG4-alcohol intermediate is of high purity.

  • Oxazolidinone Formation: N-Boc derivatives of β-amino alcohols can undergo intramolecular cyclization to form oxazolidinone byproducts, especially under basic conditions.[4]

  • Chlorination: In some cases, treatment of alcohols with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate.[5]

Q4: What is the best method for purifying the final product, this compound?

A4: Due to the polar nature of PEG linkers, purification by standard normal-phase silica (B1680970) gel chromatography can be challenging, often leading to streaking and poor separation.[6] Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying PROTAC linkers and other polar PEG derivatives.[6]

Q5: How can I effectively monitor the progress of my reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the Boc protection and tosylation steps. Use an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol) and visualize the spots using a suitable stain, such as iodine or potassium permanganate. For more quantitative analysis, LC-MS can be used to identify the masses of the starting material, intermediate, and final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of mono-tosylated PEG4-OH Formation of di-tosylated byproduct.- Use a large excess of tetraethylene glycol. - Add tosyl chloride slowly at 0 °C. - Employ the selective Ag₂O/KI method for monotosylation.[2][3]
Incomplete reaction.- Increase reaction time. - Ensure efficient stirring. - Use a stronger base like sodium hydride if necessary, with caution.[7]
Low yield of this compound Incomplete tosylation of the alcohol.- Use a slight excess of tosyl chloride (1.1-1.2 equivalents). - Ensure anhydrous reaction conditions. - Use a suitable base like pyridine (B92270) or triethylamine (B128534).[7]
Degradation of the Boc protecting group.- Avoid strongly acidic conditions during workup. - Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).
Formation of oxazolidinone byproduct.[4]- Use a non-nucleophilic base. - Carefully control the reaction temperature.
Difficult purification of the final product High polarity of the PEG linker causing streaking on silica gel.[6]- Use reverse-phase HPLC for purification.[6] - Consider using a different solvent system for column chromatography, such as a gradient of methanol (B129727) in dichloromethane.
Co-elution of impurities.- Optimize the gradient for reverse-phase HPLC to achieve better separation. - Ensure high purity of the starting materials.
Inconsistent TLC results Spots disappearing or being obscured by pyridine.[8]- After spotting on the TLC plate, apply high vacuum to remove residual pyridine. - Use a different visualization method if spots are faint.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-tosylation of Diols

Method Reagents Solvent Temperature (°C) Yield (%) Reference
Standard MethodTsCl, PyridineDichloromethane0 to RTVariable (often <50%)[7]
Excess DiolTsCl, NaOH, Large excess of DiolTHF/Water0~90% (for TEG)[9]
Silver OxideTsCl, Ag₂O, KI (catalytic)DichloromethaneRoom Temp>70%[2]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of t-Boc-aminooxy-PEG4-alcohol

This protocol is a representative procedure and may require optimization.

  • Mono-tosylation of Tetraethylene Glycol (TEG):

    • In a round-bottom flask, dissolve tetraethylene glycol (10 eq.) in anhydrous dichloromethane (DCM).

    • Add silver(I) oxide (1.5 eq.) and a catalytic amount of potassium iodide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in DCM to the stirred suspension over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the tosyl chloride is consumed.

    • Filter the reaction mixture through a pad of Celite to remove silver salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain Tos-PEG4-OH.

  • Synthesis of t-Boc-aminooxy-PEG4-alcohol:

    • To a solution of N-Boc-hydroxylamine (1.2 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of Tos-PEG4-OH (1 eq.) in anhydrous DMF.

    • Heat the reaction mixture to 60-70 °C and stir overnight.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, gradient of methanol in dichloromethane) to yield t-Boc-aminooxy-PEG4-alcohol.

Protocol 2: Synthesis of this compound
  • Tosylation of t-Boc-aminooxy-PEG4-alcohol:

    • Dissolve t-Boc-aminooxy-PEG4-alcohol (1 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.[7]

    • Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final product, this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of t-Boc-aminooxy-PEG4-alcohol cluster_step2 Step 2: Synthesis of this compound TEG Tetraethylene Glycol Tos_PEG4_OH Tos-PEG4-OH TEG->Tos_PEG4_OH TsCl, Ag2O, KI Boc_PEG4_OH t-Boc-aminooxy-PEG4-alcohol Tos_PEG4_OH->Boc_PEG4_OH Boc_NH_OH N-Boc-hydroxylamine Boc_NH_OH->Boc_PEG4_OH NaH, DMF Final_Product This compound Boc_PEG4_OH->Final_Product TsCl, Et3N, DCM

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of This compound Check_Purity Check Purity of t-Boc-aminooxy-PEG4-alcohol Start->Check_Purity Impure Impure Starting Material Check_Purity->Impure No Pure Starting Material is Pure Check_Purity->Pure Yes Purify Purify Intermediate by Column Chromatography or RP-HPLC Impure->Purify Check_Conditions Review Tosylation Conditions Pure->Check_Conditions Optimize_Conditions Optimize Reaction: - Anhydrous Conditions - Stoichiometry (TsCl, Base) - Temperature Control Check_Conditions->Optimize_Conditions Suboptimal Side_Reactions Investigate Side Reactions: - Oxazolidinone formation - Chlorination Check_Conditions->Side_Reactions Optimized Modify_Protocol Modify Protocol: - Use non-nucleophilic base - Adjust solvent Side_Reactions->Modify_Protocol

Caption: Troubleshooting decision tree for low yield reactions.

References

"Tos-aminoxy-Boc-PEG4-Tos" stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-aminoxy-Boc-PEG4-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in aqueous buffers and to offer troubleshooting support for its use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a tosyl group at one terminus and a Boc-protected aminoxy group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, reacting readily with amines, thiols, and hydroxyls.[1][2] The Boc-protected aminoxy group can be deprotected under mild acidic conditions to reveal a reactive aminoxy group, which can then form a stable oxime bond with an aldehyde or ketone. The PEG spacer enhances solubility in aqueous media.[3][4] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Q2: What are the main stability concerns for this compound in aqueous buffers?

A2: The two primary stability concerns are the hydrolysis of the tosyl group and the acid-catalyzed cleavage of the Boc protecting group. The tosyl group is susceptible to hydrolysis, especially in aqueous buffers with non-neutral pH. This susceptibility increases in the presence of nucleophiles commonly found in biological buffers. The Boc group is intentionally designed to be removed under acidic conditions; therefore, its stability is compromised at low pH.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a desiccated environment to protect it from moisture. For short-term storage of stock solutions, prepare the solution in an anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Can I use buffers containing primary amines, such as Tris, with the tosyl end of the linker?

A4: It is not recommended. Primary amines are potent nucleophiles and will react with the tosyl group, leading to the consumption of your linker and reduced conjugation efficiency with your intended target. Use non-nucleophilic buffers such as PBS, HEPES, or MES for reactions involving the tosyl group.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield to a Nucleophile (e.g., Amine, Thiol)
Possible Cause Troubleshooting Steps
Hydrolysis of the Tosyl Group - Prepare fresh solutions of the linker immediately before use. - Perform the conjugation reaction at a neutral or slightly alkaline pH (7.2-8.5) to balance reactivity and stability. - Minimize the reaction time in aqueous buffer.
Reaction with Buffer Components - Ensure the use of a non-nucleophilic buffer (e.g., PBS, HEPES, MES). Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles.
Suboptimal Reaction Conditions - Optimize the molar ratio of the linker to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point. - Increase the reaction temperature if the nucleophile is weak, but monitor for degradation. Reactions are typically run at room temperature for 1-4 hours or overnight at 4°C.
Degraded Starting Material - Verify the purity and integrity of the this compound linker using an appropriate analytical method such as HPLC-MS.
Issue 2: Premature Cleavage of the Boc Protecting Group
Possible Cause Troubleshooting Steps
Acidic Buffer Conditions - Maintain a neutral or slightly alkaline pH (7.0-8.5) in all steps prior to the intended deprotection.
Extended Storage in Protic Solvents - Avoid prolonged storage of the linker in protic solvents, even if buffered at neutral pH, as slow degradation can occur. Prepare solutions fresh when possible.
Contamination of Reagents - Ensure all reagents and solvents are free from acidic contaminants.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of the aqueous buffer. The following tables provide illustrative stability data based on the known chemical properties of tosyl and Boc groups.

Table 1: Illustrative pH-Dependent Stability of the Tosyl Group

Buffer pHTemperature (°C)Estimated Half-lifeNotes
5.025Hours to DaysHydrolysis is accelerated under acidic conditions.
7.425DaysRelatively stable at neutral pH.
8.525HoursHydrolysis is accelerated under alkaline conditions.
7.4 (with 50 mM Tris)25Minutes to HoursRapidly consumed by nucleophilic buffers.

Table 2: Illustrative pH-Dependent Stability of the Boc Group

Buffer pHTemperature (°C)Estimated Half-lifeNotes
3.025MinutesRapid deprotection occurs.
5.025HoursSlow deprotection can be observed.
7.425Very StableMinimal to no deprotection.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine
  • Reagent Preparation:

    • Dissolve the amine-containing molecule in a non-nucleophilic buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

    • Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO, DMF) to a high concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugate.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer
  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 7.4, 8.5).

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench any degradation by diluting the aliquot in a suitable mobile phase for HPLC analysis and/or freezing at -80°C.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).

    • Monitor the decrease in the peak area of the intact this compound and the appearance of degradation products (e.g., hydrolyzed tosyl group, deprotected Boc group).

  • Data Analysis:

    • Plot the percentage of the remaining intact linker against time for each buffer condition to determine the degradation kinetics and half-life.

Visualizations

cluster_linker This compound cluster_degradation Degradation Pathways in Aqueous Buffer linker Tos-O-(CH2CH2O)4-NH-Boc hydrolysis Hydrolysis of Tosyl Group (HO-(CH2CH2O)4-NH-Boc) linker->hydrolysis H2O / OH- (pH dependent) deprotection Acid-Catalyzed Deprotection (Tos-O-(CH2CH2O)4-NH2) linker->deprotection H+ (Acidic pH)

Caption: Degradation pathways of this compound in aqueous buffers.

start Low Conjugation Yield? check_hydrolysis Was the linker solution prepared fresh? start->check_hydrolysis yes1 Yes check_hydrolysis->yes1 Yes no1 No check_hydrolysis->no1 No check_buffer Is the buffer non-nucleophilic (e.g., PBS, HEPES)? yes2 Yes check_buffer->yes2 Yes no2 No check_buffer->no2 No check_conditions Are the reaction conditions (pH, temp, time, molar ratio) optimized? yes3 Yes check_conditions->yes3 Yes no3 No check_conditions->no3 No check_purity Has the linker integrity been verified? yes4 Yes check_purity->yes4 Yes no4 No check_purity->no4 No yes1->check_buffer solution1 Prepare fresh linker solution before use. no1->solution1 yes2->check_conditions solution2 Use a non-nucleophilic buffer. no2->solution2 yes3->check_purity solution3 Optimize reaction conditions. no3->solution3 success Conjugation successful! yes4->success solution4 Verify linker purity via HPLC-MS. no4->solution4

Caption: Troubleshooting workflow for low conjugation yield.

center Stability of This compound ph pH of Aqueous Buffer center->ph nucleophiles Presence of Nucleophiles (e.g., primary amines) center->nucleophiles temperature Temperature center->temperature storage Storage Conditions (Moisture, Time) center->storage concentration Linker Concentration center->concentration

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Purification of Tos-aminoxy-Boc-PEG4-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "Tos-aminoxy-Boc-PEG4-Tos" conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and similar PEGylated molecules?

The primary challenge in purifying PEGylated compounds lies in the heterogeneity of the reaction mixture.[1] This mixture often contains the desired product alongside several impurities with similar physicochemical properties, making separation difficult. Common impurities include:

  • Unreacted starting materials: Excess this compound and the molecule it was intended to conjugate with.

  • Di-PEGylated or multi-PEGylated species: Molecules with more than one PEG chain attached.

  • Positional isomers: Conjugates where the PEG chain is attached at different sites on the target molecule.[1]

  • Hydrolysis products: Degradation of the starting materials or the product.

The presence of the flexible and polar PEG chain can mask the properties of the underlying molecule, leading to poor resolution in chromatographic separations.

Q2: What are the most common purification methods for this compound conjugates?

The most effective methods for purifying PEGylated molecules are based on chromatography. The choice of method depends on the properties of the conjugate and the impurities to be removed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[1] It is often the method of choice for purifying small molecule PEGylated conjugates like those involving PROTAC linkers.

  • Silica (B1680970) Gel Chromatography (Normal-Phase): This method separates molecules based on their polarity. While it can be used, the high polarity of PEGylated compounds can lead to challenges such as streaking and poor separation.[2]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly useful for removing small unreacted PEG linkers from larger conjugated molecules like proteins.[3]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The PEG chain can shield the charges on a molecule, which can be exploited to achieve separation from the un-PEGylated starting material.

Q3: How can I assess the purity of my purified this compound conjugate?

Several analytical techniques can be used to determine the purity of your final product:

  • Analytical RP-HPLC: This is a quick and reliable method to check for the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the purified product by providing its molecular weight and can also be used to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the successful conjugation and the integrity of the molecule.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC) Purification
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities Inappropriate column choice.Use a C18 or C8 column with a suitable pore size. For complex mixtures, a longer column or a column with smaller particle size can improve resolution.
Incorrect mobile phase gradient.Optimize the gradient of your organic solvent (e.g., acetonitrile) in water. A shallower gradient can improve the separation of closely eluting compounds.
Low Recovery of the Product Irreversible binding to the column.Modify the mobile phase. Adding a small amount of a different organic solvent or adjusting the pH might help.
Product precipitation on the column.Decrease the sample concentration. Ensure the sample is fully dissolved in the mobile phase before injection.
Peak Tailing or Broadening Column overloading.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds, or ensure the use of a well-end-capped column.
Silica Gel Chromatography Purification
Problem Potential Cause Suggested Solution
Compound Streaking on TLC and Column The compound is too polar for the solvent system.Use a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), or chloroform (B151607) (CHCl3) and MeOH.[2] Adding a small amount of a more polar solvent like isopropanol (B130326) (IPA) can sometimes improve peak shape.
Poor Separation of Similar Impurities The solvent system is not selective enough.Try a different solvent system. A gradient of ethanol/isopropanol in chloroform has been reported to provide better separation for some PEG-containing compounds.[2]
Low Yield Compound is irreversibly adsorbed to the silica gel.This is a common issue with highly polar compounds on silica. Consider switching to reverse-phase chromatography. If you must use silica, try a different solvent system or use a deactivated silica gel.
Compound Elutes with the Solvent Front The solvent system is too polar.Start with a less polar solvent system and gradually increase the polarity (gradient elution).

Data Presentation

Table 1: Comparison of Purification Methods for a Model Tos-aminoxy-Boc-PEG4-Conjugate
Purification Method Typical Purity (%) Typical Yield (%) Resolution Scalability
Preparative RP-HPLC >98%40-70%HighLow to Medium
Silica Gel Chromatography 85-95%60-90%Low to MediumHigh

Note: The values in this table are representative and can vary significantly depending on the specific conjugate and the optimization of the purification protocol.

Table 2: Effect of Acidic Conditions on Boc Deprotection Purity of a PEG Linker
Acidic Reagent Solvent Reaction Time (min) Product Purity (%)
20% TFADCM30~85%
50% TFADCM30>95%
4M HClDioxane60>95%

Data adapted from a technical guide on Boc deprotection of PEG linkers. Purity was determined by HPLC analysis.

Experimental Protocols

Protocol 1: General Procedure for Preparative RP-HPLC Purification
  • Column Selection: Choose a suitable reverse-phase column (e.g., C18, 5 µm particle size, 100 Å pore size). The column dimensions will depend on the amount of sample to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO) and filter it through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified product.

Protocol 2: General Procedure for Silica Gel Chromatography Purification
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the desired product. A common starting point for polar compounds is a mixture of DCM and MeOH.

  • Column Packing:

    • Add a small plug of cotton to the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Start eluting with the initial, less polar solvent system. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Mixture Crude Reaction Mixture Purification_Method Purification Method (e.g., RP-HPLC or Silica Chromatography) Crude_Mixture->Purification_Method Fraction_Collection Fraction Collection Purification_Method->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization or Rotovap) Pooling->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: General experimental workflow for the purification of this compound conjugates.

Separation_Challenges cluster_0 Crude Reaction Mixture cluster_1 Chromatographic Separation Product Desired Product (Tos-aminoxy-Boc-PEG4-conjugate) Separation Challenges in Separation due to Similar Physicochemical Properties Product->Separation Impurity1 Unreacted Starting Materials Impurity1->Separation Impurity2 Multi-PEGylated Species Impurity2->Separation Impurity3 Positional Isomers Impurity3->Separation

Caption: Diagram illustrating the challenges in separating the desired product from common impurities.

References

Technical Support Center: Preventing Non-Specific Binding with "Tos-aminoxy-Boc-PEG4-Tos"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding when using the "Tos-aminoxy-Boc-PEG4-Tos" linker in bioconjugation experiments.

FAQs: Understanding and Mitigating Non-Specific Binding

Q1: What is "this compound" and what are its reactive groups?

"this compound" is a heterobifunctional crosslinker. It contains two distinct reactive ends connected by a polyethylene (B3416737) glycol (PEG) spacer.[][2]

  • Tosyl (Tos) group: This is a good leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles like amines, thiols, and hydroxyls.[3]

  • Boc-protected aminoxy group: The aminoxy group, protected by a tert-butyloxycarbonyl (Boc) group, can react with aldehydes and ketones to form a stable oxime bond after the Boc group is removed under acidic conditions.[4][5]

  • PEG4 spacer: The polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous solutions and helps to reduce non-specific binding.[][6]

Q2: What are the primary causes of non-specific binding in bioconjugation?

Non-specific binding refers to the unintended interaction of molecules with surfaces or other molecules, leading to high background signals and inaccurate results. Common causes include:

  • Hydrophobic interactions: Hydrophobic regions on proteins or other biomolecules can interact with surfaces or other molecules.

  • Electrostatic interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.

  • Reactivity of functional groups: Unreacted or partially reacted functional groups on the linker or biomolecules can lead to unintended cross-reactivity.

Q3: How does the PEG4 spacer in "this compound" help in preventing non-specific binding?

The PEG (polyethylene glycol) spacer is hydrophilic and creates a hydration shell around the conjugated molecule.[6] This layer of water molecules acts as a physical barrier, preventing the close approach and interaction of other proteins and surfaces, thereby reducing non-specific binding.[6] Studies have shown that incorporating PEG into hydrogels can lead to a significant decrease in non-specific protein binding.[7]

Q4: Can the tosyl group contribute to non-specific binding?

The tosyl group is highly reactive towards nucleophiles.[3] If not all tosyl groups react with the intended target molecule, they can potentially react with other nucleophilic groups present in the sample or on surfaces, leading to non-specific conjugation. Therefore, it is crucial to optimize the reaction stoichiometry and quench any unreacted tosyl groups.

Q5: What are the potential issues with Boc deprotection that could lead to non-specific binding?

Incomplete deprotection of the Boc group will result in an unreactive aminoxy group, leading to lower conjugation efficiency. Conversely, harsh deprotection conditions can potentially damage the biomolecule, exposing new sites for non-specific interactions. It is important to use optimized and mild acidic conditions for Boc removal.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in assays (e.g., ELISA, Western Blot) Insufficient blocking of non-specific sites on the solid phase (e.g., microplate wells, membrane).- Increase the concentration of the blocking agent (e.g., BSA, casein, or a commercial blocking buffer).- Increase the blocking incubation time and/or temperature.- Add a non-ionic detergent (e.g., Tween-20) to the blocking and washing buffers.
Non-specific binding of the conjugate to surfaces or other proteins.- Optimize the buffer conditions: adjust pH and increase salt concentration to reduce electrostatic interactions.- Incorporate additives like PEG or non-ionic surfactants into the reaction and washing buffers.- Purify the conjugate thoroughly to remove any unreacted linker or aggregated material.
Low conjugation efficiency Incomplete Boc deprotection.- Ensure complete removal of the Boc group by optimizing the deprotection time and the concentration of the acid (e.g., trifluoroacetic acid, TFA).- Use fresh deprotection reagents.
Suboptimal pH for oxime ligation.- Maintain a slightly acidic pH (around 4.5-5.5) for the oxime ligation reaction to proceed efficiently.
Inefficient reaction of the tosyl group.- Ensure the target nucleophile is available and reactive at the chosen reaction pH.- Consider increasing the reaction time or temperature, while monitoring the stability of the biomolecule.
Precipitation of the conjugate Aggregation due to hydrophobicity.- The PEG4 spacer should improve solubility, but if the conjugated molecule is very hydrophobic, consider using a longer PEG linker.- Work at lower concentrations during the conjugation and purification steps.

Quantitative Data on PEG Linkers and Non-Specific Binding

One study quantitatively investigated the binding of common non-specific binding proteins, tubulin and actin, to affinity resins. The results showed that the introduction of a PEG spacer significantly reduced the amount of non-specific protein binding, and this reduction was proportional to the number of ethylene (B1197577) glycol units in the spacer.[9]

Another study demonstrated a 10-fold decrease in non-specific binding and a 6-fold increase in specific binding in immunoassays when using PEG-modified hydrogels compared to unmodified hydrogels.[6]

Parameter Without PEG Spacer With PEG Spacer Reference
Non-Specific Binding (Fluorescence Intensity) HighSignificantly Reduced (up to 10-fold)[6]
Specific Binding Signal BaselineIncreased (up to 6-fold)[6]
Binding of Tubulin and Actin Proportional to ligand hydrophobicityReduced in proportion to PEG length[9]

Experimental Protocols

The following are representative protocols for a two-step conjugation process using "this compound". Note: These are general guidelines and optimization will be required for specific applications.

Step 1: Reaction of the Tosyl Group with a Nucleophile (e.g., an amine-containing biomolecule)

This protocol describes the reaction of the tosyl end of the linker with a primary amine on a biomolecule (e.g., a protein).

Materials:

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • "this compound"

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the Linker: Prepare a stock solution of "this compound" in anhydrous DMSO or DMF.

  • Reaction Setup: Add the linker solution to the biomolecule solution at a desired molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. Monitor the reaction progress if possible.

  • Quenching: Add a quenching reagent to react with any unreacted tosyl groups. Incubate for 30 minutes.

  • Purification: Purify the resulting Boc-protected aminoxy-PEGylated biomolecule to remove excess linker and quenching reagent.

Step 2: Boc Deprotection and Oxime Ligation

This protocol describes the deprotection of the Boc group and subsequent reaction of the aminoxy group with an aldehyde- or ketone-containing molecule.

Materials:

  • Boc-protected aminoxy-PEGylated biomolecule

  • Deprotection reagent: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM)

  • Neutralization buffer (e.g., PBS, pH 7.4)

  • Aldehyde- or ketone-containing molecule

  • Aniline (B41778) (as a catalyst, optional)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Purification system

Procedure:

  • Boc Deprotection:

    • Dissolve the lyophilized Boc-protected conjugate in the TFA solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and solvent under a stream of nitrogen or by vacuum centrifugation.

  • Neutralization: Immediately dissolve the deprotected conjugate in a neutralization buffer.

  • Oxime Ligation:

    • Adjust the pH of the deprotected conjugate solution to 4.5-5.5 using the reaction buffer.

    • Add the aldehyde- or ketone-containing molecule.

    • If the reaction is slow at neutral pH, aniline can be added as a catalyst.[4]

    • Incubate at room temperature for 2-16 hours.

  • Purification: Purify the final conjugate to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Oxime Ligation a Biomolecule (Amine) c Reaction & Incubation a->c b This compound b->c d Quenching c->d e Purification d->e f Boc-Deprotection e->f Boc-protected intermediate h Oxime Ligation f->h g Aldehyde/Ketone Molecule g->h i Final Purification h->i j j i->j Final Conjugate non_specific_binding cluster_causes Causes of Non-Specific Binding cluster_solutions Solutions hydrophobic Hydrophobic Interactions non_specific_binding High Non-Specific Binding hydrophobic->non_specific_binding electrostatic Electrostatic Interactions electrostatic->non_specific_binding reactivity Unwanted Reactivity reactivity->non_specific_binding blocking Blocking Agents (BSA, Casein) buffer Buffer Optimization (pH, Salt) peg PEG Linker surfactants Surfactants (Tween-20) purification Thorough Purification non_specific_binding->blocking non_specific_binding->buffer non_specific_binding->peg non_specific_binding->surfactants non_specific_binding->purification

References

Technical Support Center: PROTAC Synthesis with Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the "Tos-aminoxy-Boc-PEG4-Tos" linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its key functional groups?

"this compound" is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure includes:

  • Two Tosyl (Tos) groups: These are excellent leaving groups, facilitating nucleophilic substitution reactions for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.[1][2]

  • A Boc-protected aminoxy group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the aminoxy functionality.[1][3] This protected aminoxy group can be deprotected to reveal a reactive aminoxy group for subsequent conjugation, often via oxime ligation.

  • A PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[4]

Q2: What is the general strategy for using "this compound" in PROTAC synthesis?

The synthesis is typically a stepwise process:

  • First Nucleophilic Substitution: One of the tosyl groups is reacted with a nucleophilic handle (e.g., an amine, thiol, or hydroxyl group) on either the POI ligand or the E3 ligase ligand.

  • Second Nucleophilic Substitution: The second tosyl group is reacted with a nucleophilic handle on the other binding ligand.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal the free aminoxy group.

  • Final Conjugation (Optional): The deprotected aminoxy group can be used for a final conjugation step if required by the overall synthetic strategy, for example, through reaction with an aldehyde or ketone to form an oxime linkage.[5]

Q3: What are the advantages of using a PEG linker in PROTAC design?

PEG linkers offer several benefits in PROTAC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4]

  • Improved Permeability: The flexibility of the PEG linker can aid in cell permeability.[6]

  • Optimization of Ternary Complex Formation: The length of the PEG linker can be varied to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination and degradation.[4]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete First Nucleophilic Substitution

Possible Causes:

  • Insufficiently reactive nucleophile: The amine, thiol, or hydroxyl group on your ligand may not be sufficiently nucleophilic.

  • Steric hindrance: Bulky groups near the reactive center on either the ligand or the linker can impede the reaction.

  • Inappropriate reaction conditions: Incorrect solvent, temperature, or base can lead to a sluggish or incomplete reaction.

  • Degradation of starting materials: The "this compound" linker or your ligand may have degraded during storage.

Troubleshooting Steps:

  • Verify Starting Material Quality: Confirm the purity and integrity of your ligand and the "this compound" linker using techniques like NMR or LC-MS.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent such as DMF or DMSO to ensure solubility of all reactants.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential degradation of sensitive functional groups.

    • Base: For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the generated toluenesulfonic acid.

  • Increase Reactant Concentration: A higher concentration of reactants can favor the bimolecular substitution reaction.

  • Consider a more reactive derivative of your ligand: If possible, modify your ligand to introduce a more potent nucleophile.

ParameterRecommended ConditionAlternative
Solvent DMF, DMSOAcetonitrile (B52724)
Temperature Room Temperature to 60 °C40 °C
Base (for amine nucleophiles) DIPEA (2-3 equivalents)Triethylamine
Reaction Time 12-24 hoursMonitor by LC-MS
Problem 2: Unselective Reaction or Formation of Side Products

Possible Causes:

  • Multiple nucleophilic sites on the ligand: Your ligand may possess more than one functional group that can react with the tosyl group.

  • Reaction with the Boc-protected aminoxy group: Although generally stable, harsh conditions could potentially compromise the Boc group.

  • Intermolecular reactions: At high concentrations, self-condensation or polymerization can occur.

Troubleshooting Steps:

  • Protect Competing Nucleophiles: If your ligand has multiple reactive sites, consider using an orthogonal protecting group strategy to mask all but the desired reactive site.

  • Use Milder Reaction Conditions: Avoid excessive heat and strong bases to minimize side reactions.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the "this compound" linker to ensure complete consumption of your valuable ligand, followed by purification.

Problem 3: Incomplete Boc Deprotection

Possible Causes:

  • Insufficiently acidic conditions: The acid used may not be strong enough or used in a high enough concentration to fully remove the Boc group.

  • Acid-labile groups elsewhere in the molecule: Fear of cleaving other sensitive groups may lead to the use of overly mild deprotection conditions.

  • Short reaction time: The deprotection reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Standard Deprotection Protocol: A common method is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours.[]

  • Alternative Mild Conditions: For substrates with acid-sensitive functional groups, consider alternative deprotection methods:

    • 4M HCl in dioxane at 0 °C to room temperature.[8]

    • TMSI in DCM.

  • Monitor Reaction Progress: Track the deprotection using LC-MS to determine the optimal reaction time.

ReagentSolventTemperatureTypical TimeNotes
20-50% TFADCMRoom Temp1-2 hStandard, effective method.
4M HClDioxane0 °C to RT30 min - 2 hMilder alternative to TFA.
TMSIDCMRoom Temp1-4 hFor highly acid-sensitive substrates.
Problem 4: Difficulty in Purifying the Final PROTAC

Possible Causes:

  • High polarity of the PROTAC: The PEG linker significantly increases the polarity of the molecule, which can lead to poor recovery from silica (B1680970) gel chromatography.[6]

  • Co-elution of impurities: Unreacted starting materials or side products may have similar polarities to the desired product.

Troubleshooting Steps:

  • Use Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying polar molecules like PEGylated PROTACs.

  • Optimize HPLC Conditions:

    • Column: Use a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a small amount of an additive like TFA (0.1%) or formic acid (0.1%) is typically effective.

  • Alternative Purification Methods: For very similar impurities, techniques like size-exclusion chromatography (SEC) could be explored.

Experimental Protocols

Representative Protocol for PROTAC Synthesis using "this compound"

This is a general protocol and may require optimization for specific ligands.

Step 1: Conjugation of Ligand 1 (with an amine nucleophile)

  • Dissolve Ligand 1 (1.0 eq.) and "this compound" (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the Ligand 1-PEG4-aminoxy-Boc-Tos intermediate.

Step 2: Conjugation of Ligand 2 (with a hydroxyl nucleophile)

  • Dissolve the Ligand 1-PEG4-aminoxy-Boc-Tos intermediate (1.0 eq.) and Ligand 2 (1.5 eq.) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

  • Stir the reaction at 60 °C for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by preparative HPLC to yield the fully protected PROTAC.

Step 3: Boc Deprotection

  • Dissolve the purified, protected PROTAC in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • Purify the final PROTAC by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis Ligand_1 Ligand 1 (e.g., POI binder) Step1 Step 1: First Nucleophilic Substitution Ligand_1->Step1 Linker This compound Linker->Step1 Ligand_2 Ligand 2 (e.g., E3 Ligase binder) Step2 Step 2: Second Nucleophilic Substitution Ligand_2->Step2 Intermediate Ligand 1-Linker-Tos Step1->Intermediate Intermediate->Step2 Protected_PROTAC Protected PROTAC Step2->Protected_PROTAC Step3 Step 3: Boc Deprotection Protected_PROTAC->Step3 Purification Purification (Prep-HPLC) Step3->Purification Final_PROTAC Final PROTAC Analysis Analysis (LC-MS, NMR) Final_PROTAC->Analysis Purification->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis.

Troubleshooting_Logic cluster_reaction Reaction Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products? Start->Side_Products Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Poor_Recovery Poor Recovery? Start->Poor_Recovery Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Incomplete_Reaction->Optimize_Conditions Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Yes Side_Products->Optimize_Conditions Yes Protecting_Groups Use Orthogonal Protecting Groups Side_Products->Protecting_Groups Yes Change_Deprotection Change Deprotection Method Incomplete_Deprotection->Change_Deprotection Yes Use_RPHPLC Use Reverse-Phase HPLC Poor_Recovery->Use_RPHPLC Yes

Caption: Troubleshooting logic for PROTAC synthesis.

References

Technical Support Center: Tos-aminoxy-Boc-PEG4-Tos Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tos-aminoxy-Boc-PEG4-Tos." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile PEG linker in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reaction of "this compound" with target molecules. The primary reactive sites of this linker are the terminal tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions.

Problem: Low Reaction Yield

Potential Cause Recommended Solution Expected Outcome
Insufficient Nucleophile Strength If reacting with a weakly nucleophilic group, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. For example, when reacting with a thiol, using a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be beneficial.Increased reaction rate and higher yield of the desired conjugate.
Steric Hindrance If the target molecule is sterically hindered around the reactive site, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. A longer reaction time may also be needed.Modest improvement in yield; monitor for potential side product formation at higher temperatures.
Suboptimal Solvent The choice of solvent can significantly impact reaction efficiency. Aprotic polar solvents like DMF or DMSO are generally good choices for nucleophilic substitution reactions as they can solvate the cation without interfering with the nucleophile.Improved solubility of reactants and enhanced reaction kinetics, leading to a higher yield.
Hydrolysis of Tosyl Group The presence of water can lead to the hydrolysis of the tosyl group, especially at elevated temperatures or non-neutral pH. Ensure all reagents and solvents are anhydrous.Minimized side reactions and increased availability of the active linker for the desired reaction.

Problem: Formation of Side Products

Potential Cause Recommended Solution Expected Outcome
Reaction with Multiple Sites If the target molecule has multiple nucleophilic sites, consider using a protecting group strategy to selectively block unwanted reactive sites.Increased purity of the final product with the PEG linker attached to the desired site.
Over-alkylation (Double Substitution) If the goal is to react with only one tosyl group, using a stoichiometric excess of the target molecule can favor mono-substitution.A higher ratio of the mono-PEGylated product to the di-substituted product.
Degradation of Reactants High temperatures or prolonged reaction times can lead to the degradation of sensitive molecules. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Reduced impurity profile and preservation of the integrity of the final conjugate.
Premature Deprotection of Boc Group If the reaction conditions are too acidic, the Boc protecting group on the aminoxy moiety may be prematurely cleaved. Maintain a neutral or slightly basic pH throughout the reaction.Preservation of the protected aminoxy group for subsequent ligation steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional PEG linker. The tosyl (Tos) groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to nucleophiles such as amines, thiols, or hydroxyls on a target molecule. The Boc-protected aminoxy group, after deprotection, can react with aldehydes or ketones to form a stable oxime ether linkage. This makes it a valuable tool in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it can link two different protein-binding moieties.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It should be protected from moisture to prevent hydrolysis of the tosyl groups.

Q3: What analytical techniques can be used to monitor the progress of a reaction involving this linker?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can confirm the mass of the desired product and identify any side products. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and assess purity.[3]

Q4: How is the Boc protecting group removed from the aminoxy moiety?

A4: The tert-Butyloxycarbonyl (Boc) group is typically removed under acidic conditions. A common method is to treat the compound with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is usually fast and can be performed at room temperature.

Q5: What are the key considerations for the reaction between the deprotected aminoxy group and an aldehyde or ketone?

A5: The formation of an oxime ether bond is most efficient at a slightly acidic pH (around 4-5). This is because the reaction proceeds through a hemiaminal intermediate, and the dehydration step is acid-catalyzed. However, a very low pH can lead to the protonation of the aminoxy group, reducing its nucleophilicity. Therefore, careful control of the pH is crucial for optimizing the yield of the oxime ligation.

Experimental Protocols

General Protocol for Nucleophilic Substitution of a Tosyl Group

  • Reagent Preparation : Dissolve the nucleophile-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Reaction Setup : Under an inert atmosphere, add this compound to the solution of the nucleophile. A slight molar excess of the nucleophile may be used to favor mono-substitution. If the nucleophile requires activation, add a non-nucleophilic base such as DIPEA.

  • Reaction Conditions : Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60°C) depending on the reactivity of the nucleophile.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, quench the reaction if necessary. The product can be purified from the reaction mixture by extraction and/or column chromatography.

  • Characterization : Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualization

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions 2. Analyze Reaction Conditions (Solvent, Temp, Time) check_reactants->check_conditions problem_low_yield Issue: Low Yield check_conditions->problem_low_yield Yield < 50%? problem_impure Issue: Impure Product check_conditions->problem_impure Purity < 95%? increase_temp Increase Temperature problem_low_yield->increase_temp If sterically hindered change_solvent Change Solvent problem_low_yield->change_solvent If solubility is poor add_catalyst Add Base/Catalyst problem_low_yield->add_catalyst If nucleophile is weak optimize_stoichiometry Optimize Stoichiometry problem_impure->optimize_stoichiometry If multiple substitutions purification_method Modify Purification Method problem_impure->purification_method If separation is difficult protecting_groups Use Protecting Groups problem_impure->protecting_groups If multiple reactive sites end End: Optimized Reaction increase_temp->end change_solvent->end add_catalyst->end optimize_stoichiometry->end purification_method->end protecting_groups->end

Caption: Troubleshooting workflow for reaction optimization.

References

"Tos-aminoxy-Boc-PEG4-Tos" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-aminoxy-Boc-PEG4-Tos. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, encountered during their experiments with this bifunctional crosslinker.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound, offering potential causes and solutions.

Problem Possible Cause Suggested Solution
Compound is difficult to dissolve or does not dissolve completely. 1. Inappropriate solvent: The selected solvent may not be suitable for this specific PEGylated compound. 2. Low temperature: Dissolution of PEG compounds can be slow at room temperature. 3. Insufficient mixing: The compound may not be adequately dispersed in the solvent. 4. High concentration: The desired concentration may exceed the solubility limit of the compound in the chosen solvent.1. Solvent Selection: Switch to a recommended solvent. Good starting points are anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing concentrated stock solutions. Dichloromethane (DCM) is also a suitable solvent.[1][2][3] 2. Gentle Warming: Warm the solution to 30-50°C to aid dissolution.[1][3] Avoid excessive heat to prevent potential degradation. 3. Enhanced Mixing: Use a vortex mixer or sonication to ensure the compound is fully dispersed.[3] 4. Adjust Concentration: If the compound still does not dissolve, try preparing a more dilute solution.
Solution is cloudy or shows precipitation after initial dissolution. 1. Moisture Contamination: The compound or solvent may have absorbed moisture from the atmosphere, leading to hydrolysis of the tosyl group and affecting solubility.[4] 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Supersaturation: The solution may be supersaturated, leading to precipitation over time.1. Use Anhydrous Conditions: Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[5] Ensure vials are equilibrated to room temperature before opening to prevent condensation.[2] 2. Proper Storage: Store the compound at -20°C, protected from light and moisture.[5][6] 3. Re-dissolve and Dilute: Gently warm and sonicate the solution to redissolve the precipitate. If it persists, the concentration may be too high. Dilute the solution with the same solvent.
Inconsistent experimental results (e.g., low yield in subsequent reactions). 1. Hydrolysis of Tosyl Group: The tosyl group is a good leaving group but is susceptible to hydrolysis, which can be accelerated by moisture or inappropriate pH.[4] 2. Cleavage of Boc Group: The Boc protecting group can be prematurely cleaved under acidic conditions.[7] 3. Solvent Interference: Some solvents may contain impurities (e.g., water, amines) that can react with the compound.1. Maintain Anhydrous and Neutral Conditions: Use anhydrous solvents and avoid acidic or basic aqueous solutions during handling and storage of the stock solution. The tosyl group is reactive with nucleophiles, so avoid buffers containing primary amines if the intention is to use the tosyl group for subsequent reactions.[8][9] 2. Avoid Acidic Conditions: Ensure that the solvents and reagents used with the intact compound are not acidic. 3. Use High-Purity Solvents: Utilize high-purity, anhydrous solvents to prepare your solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional crosslinker. It contains a Boc-protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a tosyl group.[6][10][11] The PEG4 spacer is hydrophilic and is intended to increase the solubility of the molecule in aqueous media.[6][10]

Q2: In which solvents is this compound soluble?

Solvent Solubility Notes
Dimethylformamide (DMF) SolubleRecommended for preparing concentrated stock solutions, especially when the compound has water-sensitive groups.[1][2] Use anhydrous DMF.
Dimethyl sulfoxide (DMSO) SolubleRecommended for preparing concentrated stock solutions.[1][2] Use anhydrous DMSO.
Dichloromethane (DCM) SolubleA common solvent for dissolving Boc-protected PEG linkers.[12][13]
Chloroform Likely SolublePEG products are generally soluble in chloroform.[2]
Water Sparingly SolubleThe PEG4 spacer enhances aqueous solubility, but the Boc and Tosyl groups are hydrophobic, which may limit solubility in purely aqueous solutions.[10] It is generally recommended to prepare a stock solution in an organic solvent and then dilute it into an aqueous buffer.[3]
Alcohols (Methanol, Ethanol) Less SolubleSolubility of PEG compounds in alcohols is generally lower than in DMF or DMSO.[2]
Toluene (B28343) Less SolubleSolubility of PEG compounds in toluene is generally lower, but can be improved with gentle heating.[2]
Diethyl Ether InsolublePEG compounds are generally not soluble in ether.[2]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMF or DMSO.[1][3] This approach helps ensure complete dissolution and minimizes the risk of precipitation when diluting into an aqueous buffer for your experiment.[3]

Q4: How should I store this compound and its stock solutions?

A4: The solid compound should be stored at -20°C, protected from light and moisture.[5][6] Stock solutions in anhydrous DMF or DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14] To prevent degradation from moisture and air, it is best to flush the vials with a dry, inert gas like argon or nitrogen before sealing.[5]

Q5: What are the stabilities of the Boc and Tosyl functional groups?

A5: The Boc group is stable under most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7] The Tosyl group is a good leaving group for nucleophilic substitution reactions.[6][10] However, it is susceptible to hydrolysis, especially in the presence of moisture, and can react with nucleophiles.[4] Therefore, it is crucial to handle the compound under anhydrous conditions.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weigh out the desired amount of the compound (e.g., 1 mg) in a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL solution).

  • Cap the tube tightly and vortex the solution for 30-60 seconds until the compound is completely dissolved.

  • If dissolution is slow, gently warm the tube to 30-40°C or sonicate for a few minutes.[3]

  • Store the stock solution in aliquots at -20°C under an inert atmosphere.

Protocol 2: General Procedure for Dilution into Aqueous Buffer

This protocol outlines the dilution of the organic stock solution into an aqueous reaction buffer.

Materials:

  • Concentrated stock solution of this compound in anhydrous DMSO or DMF

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vortexing the aqueous buffer, slowly add the desired volume of the stock solution.

  • Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the final concentration of the organic solvent may be too high, or the solubility limit of the compound in the mixed solvent system has been exceeded.[3] In such cases, try using a more dilute working solution.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_preparation Stock Solution Preparation cluster_usage Experimental Use start Start: Equilibrate Compound to Room Temperature weigh Weigh Compound start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock Solution into Buffer store->dilute Use in Experiment prepare_buffer Prepare Aqueous Reaction Buffer prepare_buffer->dilute reaction Perform Conjugation Reaction dilute->reaction analysis Analyze Results reaction->analysis troubleshooting_workflow Troubleshooting Workflow for Solubility Issues start Problem: Compound Not Dissolving check_solvent Is the solvent appropriate? (e.g., anhydrous DMSO/DMF) start->check_solvent change_solvent Action: Switch to a recommended anhydrous solvent. check_solvent->change_solvent No check_mixing Is mixing adequate? check_solvent->check_mixing Yes change_solvent->check_mixing enhance_mixing Action: Use vortexing and/or sonication. check_mixing->enhance_mixing No check_temp Is the temperature optimal? check_mixing->check_temp Yes enhance_mixing->check_temp warm_gently Action: Gently warm to 30-50°C. check_temp->warm_gently No check_conc Is the concentration too high? check_temp->check_conc Yes warm_gently->check_conc reduce_conc Action: Reduce the concentration. check_conc->reduce_conc Yes success Success: Compound Dissolved check_conc->success No reduce_conc->success

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: "Tos-aminoxy-Boc-PEG4-Tos" in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, a chemical bridge connecting the target protein ligand to the E3 ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of various PROTAC linkers, with a special focus on the versatile polyethylene (B3416737) glycol (PEG)-based linker building block, "Tos-aminoxy-Boc-PEG4-Tos," against other common linker types. The comparisons are supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

The Central Role of the PROTAC Linker

The linker in a PROTAC is far more than a simple spacer. Its length, flexibility, and chemical composition are critical determinants of the PROTAC's overall performance. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1][2] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a conformationally strained complex that is not conducive to ubiquitin transfer.[1]

"this compound": A Versatile Building Block

"this compound" is a bifunctional chemical tool that serves as a precursor for incorporating a flexible, hydrophilic PEG4 linker into a PROTAC. Its key structural features include:

  • A Boc-protected aminoxy group: This functionality allows for conjugation to a warhead or E3 ligase ligand, typically after deprotection under mild acidic conditions. The aminoxy group can react with aldehydes or ketones to form stable oxime linkages.

  • A PEG4 spacer: The four-unit polyethylene glycol chain imparts increased hydrophilicity to the resulting PROTAC, which can enhance solubility and cell permeability.[3][4] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[5]

  • A tosyl group: This is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the other end of the PROTAC molecule (either the warhead or the E3 ligase ligand).[6]

These features make "this compound" a valuable reagent for the modular synthesis of PROTACs, allowing for the systematic exploration of linker properties.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies, comparing the performance of PROTACs with different linker types. While direct experimental data for a PROTAC explicitly synthesized using "this compound" is not available in the public domain, data for PROTACs containing PEG4 linkers serve as a relevant proxy.

Table 1: Comparison of Flexible (PEG and Alkyl) and Rigid Linkers for FAK Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
A1 Flexible (PEG)PEG31.8 ± 0.3>95[7]
A2 Flexible (PEG)PEG43.2 ± 0.5>95[7]
A3 Flexible (Alkyl)C8 Alkyl Chain25.1 ± 3.1>95[7]
A4 Flexible (Alkyl)C10 Alkyl Chain58.3 ± 6.2~90[7]
B1 RigidPiperazine-based15.6 ± 2.1>95[7]

Data from a study on Focal Adhesion Kinase (FAK)-targeting PROTACs.

Table 2: Impact of Linker Length on BTK Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
RC-1 Flexible (PEG)PEG6< 100~85[4]
RC-2 Flexible (PEG variant)PEG6 with a CH2 substitution< 100~85[4]
IR-1 Flexible (PEG)PEG6 (irreversible covalent)< 10~90[4]
NC-1 Flexible (PEG)PEG6 (non-covalent)2.297[4]

Data from a study on Bruton's Tyrosine Kinase (BTK)-targeting PROTACs.

Table 3: Linker Optimization for PI3K/mTOR Dual-Targeting PROTACs

PROTACLinker TypeLinker CompositionTargetDC50 (nM)Dmax (%)Reference
GP262 Flexible (Alkyl)C8 Alkyl Chainp110γ42.2388.6[8]
mTOR45.474.9[8]
Compound with PEG linker Flexible (PEG)PEG-basedmTORLess potent than alkyl-[8]
Compound with rigid linker RigidPiperidine-basedmTORLess potent than alkyl-[8]

Data from a study on PI3K/mTOR dual-targeting PROTACs, where flexible alkyl linkers showed superior performance over PEG and rigid linkers in this specific context.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the performance of PROTACs, it is crucial to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Linker Synthesis (e.g., from this compound) Conjugation Conjugation to Warhead & E3 Ligand Synthesis->Conjugation Purification Purification & QC Conjugation->Purification Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Purification->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Permeability_Assay Cell Permeability Assay (e.g., PAMPA, Caco-2) Cell_Treatment->Permeability_Assay Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis PK_Studies Pharmacokinetic Studies (in vivo) Data_Analysis->PK_Studies Linker_Comparison cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers PEG PEG Linkers (e.g., from this compound) Alkyl Alkyl Chains Aromatic Aromatic Rings Cycloalkane Cycloalkanes (Piperidine/Piperazine) Click_Chemistry Click Chemistry Linkers (e.g., Triazoles) Properties Key Properties Properties->PEG High Solubility Tunable Length Properties->Alkyl Synthetic Accessibility Hydrophobicity Properties->Aromatic Conformational Rigidity Potential for π-stacking Properties->Cycloalkane Improved Metabolic Stability Enhanced Solubility Properties->Click_Chemistry Facile Synthesis Metabolic Stability

References

Navigating Oxime Ligation: A Comparative Guide to Alternatives for "Tos-aminoxy-Boc-PEG4-Tos"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable oxime bonds is a cornerstone technique. The bifunctional linker, "Tos-aminoxy-Boc-PEG4-Tos," serves as a valuable tool in this space, offering a hydroxylamine (B1172632) moiety for ligation to carbonyls and a Boc-protected amine for further functionalization, spaced by a hydrophilic PEG4 chain. However, a diverse landscape of alternative reagents exists, each with unique characteristics that may offer advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data from the literature, to aid in the selection of the optimal reagent for your research needs.

Understanding the Landscape of Aminoxy-PEG Linkers

The core of these reagents is the aminoxy group (-O-NH2), which reacts with aldehydes and ketones to form a highly stable oxime linkage. The variations in commercially available alternatives primarily lie in the terminal functional group, the length of the polyethylene (B3416737) glycol (PEG) spacer, and the presence or absence of protecting groups. These differences can significantly impact reaction kinetics, solubility, and the overall design of the final bioconjugate.

A variety of aminoxy-PEG linkers are available from different suppliers, featuring terminal groups such as free amines, alcohols, azides, and carboxylic acids.[1] These alternatives provide flexibility in subsequent conjugation steps, allowing for the attachment of a wide range of molecules, including fluorophores, small molecule drugs, or other biomolecules.

Performance Comparison: Kinetics and Yield of Oxime Ligation

Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate oxime ligation.[2] For instance, the PEGylation of a protein containing a p-acetyl phenylalanine ketone residue with an aminooxy-PEG reagent showed a substantial increase in reaction rate in the presence of mPDA as a catalyst compared to the uncatalyzed reaction or one catalyzed by aniline.[2]

Table 1: Representative Kinetic Data for Protein PEGylation via Oxime Ligation

ReactantsCatalyst (Concentration)Reaction TimeExtent of PEGylationReference
p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM)None17 hours~10%[2]
p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM)Aniline (100 mM)17 hours~20%[2]
p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM)mPDA (500 mM)17 hours>90%[2]

This data is illustrative of the significant impact of catalysts on oxime ligation kinetics and yields with a ketone-containing protein.

The choice of a Boc-protected amine, as in "this compound," necessitates an additional deprotection step to reveal the amine for subsequent conjugation. While this provides control over the reaction sequence, it adds a step to the overall workflow. Alternatives with a free amine or other functional groups allow for a more direct conjugation strategy. The terminal tosyl groups on "this compound" are leaving groups, which can be useful in specific synthetic contexts but may not be necessary for all applications.

Stability of the Oxime Bond

A key advantage of oxime ligation is the high stability of the resulting C=N-O bond compared to other imine-based linkages like hydrazones.[3] Studies have shown that oxime bonds are significantly more resistant to hydrolysis over a wide pH range, making them ideal for bioconjugates that need to remain stable in physiological conditions. While direct comparative stability data for oximes formed from different aminoxy-PEG precursors is scarce, the inherent stability of the oxime bond itself is a well-established principle.

Experimental Protocols

Below is a general protocol for oxime ligation in a bioconjugation context, based on procedures described in the literature.[2] This can be adapted for specific alternatives to "this compound."

Materials:

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, antibody)

  • Aminoxy-PEG reagent (e.g., "this compound" or an alternative)

  • Reaction Buffer: Phosphate buffer (PB), pH 7.0

  • Catalyst (optional but recommended): m-phenylenediamine (mPDA) or aniline stock solution

  • Quenching reagent (optional)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of ~10 µM.

    • Prepare a stock solution of the aminoxy-PEG reagent in an appropriate solvent (e.g., DMSO or the reaction buffer) to a concentration of ~5 mM.

    • Prepare a stock solution of the catalyst (e.g., 1 M mPDA in buffer).

  • Ligation Reaction:

    • To the biomolecule solution, add the aminoxy-PEG reagent to the desired final concentration (e.g., 1-5 mM).

    • If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 100-500 mM).

    • Incubate the reaction at room temperature for a period ranging from 1 to 17 hours. The optimal time should be determined empirically and will be significantly shorter with a catalyst. Progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching and Deprotection (if applicable):

    • The reaction can be quenched by adding an excess of a small molecule containing a carbonyl or aminoxy group.

    • If using a Boc-protected reagent like "this compound," the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for the next conjugation step.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method to isolate the desired bioconjugate.

Visualizing the Workflow

The following diagrams illustrate the general workflow of oxime ligation and the logical relationship in choosing a suitable aminoxy-PEG reagent.

OximeLigationWorkflow cluster_start Starting Materials cluster_reaction Ligation Step cluster_process Processing Aldehyde/Ketone Biomolecule Aldehyde/Ketone Biomolecule Reaction Mixture Reaction Mixture Aldehyde/Ketone Biomolecule->Reaction Mixture Aminoxy-PEG Reagent Aminoxy-PEG Reagent Aminoxy-PEG Reagent->Reaction Mixture Purification Purification Reaction Mixture->Purification + Catalyst (optional) Characterization Characterization Purification->Characterization Final Conjugate Final Conjugate Characterization->Final Conjugate ReagentSelection Start Start Define Application Define Application Start->Define Application Desired Terminal Group? Desired Terminal Group? Define Application->Desired Terminal Group? Amine Amine Desired Terminal Group?->Amine Yes Alcohol Alcohol Desired Terminal Group?->Alcohol Yes Azide Azide Desired Terminal Group?->Azide Yes Other Other Desired Terminal Group?->Other Yes Select Reagent Select Reagent Amine->Select Reagent Alcohol->Select Reagent Azide->Select Reagent Other->Select Reagent End End Select Reagent->End

References

A Head-to-Head Comparison: Tos-aminoxy-Boc-PEG4-Tos vs. Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of two prominent classes of linkers: the aminoxy-based chemistry exemplified by Tos-aminoxy-Boc-PEG4-Tos and the widely used maleimide-based linkers.

This comparison delves into their respective reaction mechanisms, stability profiles, reaction kinetics, and chemoselectivity. By presenting key quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

At a Glance: Key Performance Characteristics

FeatureThis compound (Oxime Ligation)Maleimide (B117702) Linkers (Michael Addition)
Reaction Mechanism Nucleophilic reaction between an aminooxy group and an aldehyde/ketone to form a stable oxime bond.Michael addition of a thiol (from cysteine) to the maleimide double bond, forming a thiosuccinimide linkage.[1]
Bond Stability High: The resulting oxime bond is highly stable against hydrolysis over a wide pH range (pH 2-9) and is not susceptible to exchange reactions under physiological conditions.[2][3][4][5]Moderate to Low: The thiosuccinimide linkage is susceptible to a retro-Michael reaction (thiol exchange) in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to premature drug release.[6][7][8] It is also prone to hydrolysis.[9]
Reaction Kinetics Slower: The reaction is generally slower than maleimide-thiol conjugation, often requiring hours for completion. The rate can be significantly accelerated by using aniline-based catalysts.[1][10][11][12][13][14][15][16]Faster: The reaction is typically rapid, often reaching high yields in a short amount of time under physiological conditions.[1]
Chemoselectivity High: The reaction is highly specific between the aminooxy group and an aldehyde or ketone, with minimal off-target reactions.[2][10][17]High (pH-dependent): Highly selective for thiols over other nucleophiles within a pH range of 6.5-7.5. Above this range, reactivity with amines (e.g., lysine) can occur.[1][18]
Prerequisites Requires the presence or introduction of an aldehyde or ketone group on the biomolecule.Requires the presence of a free thiol group (cysteine) on the biomolecule.

Delving Deeper: Reaction Mechanisms and Stability

The fundamental difference between these two linker technologies lies in the chemistry of bond formation and the stability of the resulting covalent linkage.

This compound: The Power of the Oxime Bond

The "this compound" is a heterobifunctional linker. The tosyl (Tos) group is an excellent leaving group, facilitating nucleophilic substitution to attach the linker to a substrate, while the Boc-protected aminooxy group is the reactive handle for bioconjugation. After deprotection of the Boc group, the free aminooxy group (-ONH2) reacts with an aldehyde or ketone on the target biomolecule to form a highly stable oxime bond.

Linker_Decision_Tree Start Start: Choose a Linker Stability Is In Vivo Stability a Critical Requirement? Start->Stability Thiol Does the Biomolecule have an Accessible Cysteine? Stability->Thiol No Aminoxy Use Aminoxy Linker (e.g., this compound) Stability->Aminoxy Yes Aldehyde Can an Aldehyde/Ketone be Introduced? Thiol->Aldehyde No Maleimide Use Maleimide Linker Thiol->Maleimide Yes Aldehyde->Aminoxy Yes Reconsider Re-evaluate Strategy or Modify Biomolecule Aldehyde->Reconsider No Consider_Alt Consider Stabilized Maleimide or Alternative Chemistry Maleimide->Consider_Alt If stability is still a concern caption Linker Selection Flowchart

References

A Comparative Guide to the HPLC Validation of "Tos-aminoxy-Boc-PEG4-Tos" Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is paramount to the synthesis of well-defined and effective therapeutic conjugates. "Tos-aminoxy-Boc-PEG4-Tos" is a heterobifunctional linker that provides a valuable tool for conjugation strategies. This guide offers a comprehensive overview of the validation of its purity using High-Performance Liquid Chromatography (HPLC), comparing it with other common PEG-based linkers and providing detailed experimental protocols.

Product Performance and Comparison with Alternatives

"this compound" belongs to a class of polyethylene (B3416737) glycol (PEG) linkers that are indispensable in drug delivery and bioconjugation. Its key features include a Boc-protected aminoxy group and a tosyl group, separated by a PEG4 spacer. The Boc-protected aminoxy group allows for controlled deprotection and subsequent reaction with aldehydes or ketones to form stable oxime linkages. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or hydroxyls.

A qualitative comparison with other common bifunctional PEG linkers is presented in the table below.

Linker Functional GroupReactive TowardsLinkage FormedKey AdvantagesKey Disadvantages
Aminoxy Aldehydes, KetonesOximeHigh stability, specific reactionRequires carbonyl group on target
NHS Ester Primary AminesAmideHigh reactivity, common targetHydrolytically unstable
Maleimide Thiols (Cysteine)ThioetherHigh specificity for thiolsPotential for retro-Michael addition
Azide/Alkyne Alkyne/Azide (Click Chemistry)TriazoleBioorthogonal, high efficiencyMay require catalyst (CuAAC)

Experimental Protocol: HPLC Purity Validation

This section details a reversed-phase HPLC (RP-HPLC) method for determining the purity of "this compound".

Materials and Reagents
  • "this compound" sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), HPLC grade

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A UV detector can be used, with monitoring at a wavelength where the tosyl group absorbs (e.g., ~225 nm or ~254 nm), though sensitivity may be lower.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Sample Preparation
  • Prepare a stock solution of "this compound" in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Data Analysis

The purity of the "this compound" conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship of the key components of the "this compound" linker.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 0.1 mg/mL Working Solution prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 Detect with CAD hplc2->hplc3 analysis1 Integrate Peak Areas hplc3->analysis1 analysis2 Calculate Purity Percentage analysis1->analysis2

HPLC Purity Validation Workflow

linker_structure linker Boc-aminoxy PEG4 Spacer Tosyl func1 Functionality 1: Reaction with Aldehydes/Ketones linker:f0->func1 func2 Functionality 2: Nucleophilic Substitution linker:f2->func2 spacer Provides Solubility and Spacing linker:f1->spacer

Functional Components of the Linker

Mass Spectrometry Analysis of Tos-aminoxy-Boc-PEG4-Tos: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of bioconjugation, drug delivery, and proteomics, the precise characterization of crosslinking agents is paramount for the development of effective and reliable therapeutics and research tools. This guide provides a detailed comparison of the mass spectrometry analysis of "Tos-aminoxy-Boc-PEG4-Tos," a heterobifunctional crosslinker, with other common alternatives. Experimental data, detailed protocols, and visual aids are presented to assist researchers, scientists, and drug development professionals in their analytical endeavors.

"this compound" is a versatile crosslinker featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group and a tosyl (Tos) group, separated by a four-unit polyethylene (B3416737) glycol (PEG4) spacer. The aminoxy group allows for the chemoselective ligation to carbonyl groups (aldehydes and ketones), while the tosyl group is an excellent leaving group for nucleophilic substitution reactions with moieties such as amines and thiols. The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules.

Comparative Analysis of Bifunctional Crosslinkers

The selection of a crosslinker is dictated by the specific application, including the reactivity of the functional groups, the length and nature of the spacer arm, and the conditions required for conjugation and deprotection. "this compound" offers a unique combination of functionalities, but several alternatives exist, each with its own advantages and disadvantages.

FeatureThis compoundAlternative 1: Maleimide-PEG4-NHS EsterAlternative 2: Azido-PEG4-Alkyne
Reactive Group 1 Aminoxy (reacts with carbonyls)Maleimide (reacts with thiols)Azide (reacts with alkynes via click chemistry)
Reactive Group 2 Tosylate (reacts with nucleophiles)NHS Ester (reacts with primary amines)Alkyne (reacts with azides via click chemistry)
Spacer PEG4PEG4PEG4
Key Advantages Forms stable oxime ether bond; tosyl group offers broad reactivity.Highly specific reaction with thiols; NHS esters are widely used for protein labeling.Bioorthogonal reaction; high specificity and efficiency.
Considerations Tosylate reactivity can be less specific than other functionalities.Maleimide stability can be an issue at high pH; NHS esters are susceptible to hydrolysis.Requires a copper catalyst for CuAAC, which can be toxic to cells (though copper-free click chemistry is an option).

Mass Spectrometry Data Summary

The following table summarizes the expected mass-to-charge ratio (m/z) values for "this compound" and its characteristic fragments in positive-ion electrospray ionization mass spectrometry (ESI-MS). The fragmentation of the PEG chain itself can lead to a series of ions separated by 44.03 Da (C2H4O).

Ion DescriptionChemical FormulaExpected m/z
[M+H]+ C23H39N O9 S + H+522.24
[M+Na]+ C23H39N O9 S + Na+544.22
[M+K]+ C23H39N O9 S + K+560.19
Fragment: Loss of Boc C18H29N O7 S + H+420.17
Fragment: Loss of Tosyl C16H32N O5 + H+334.22
Fragment: Boc group C5H9O2+101.06
Fragment: Tosyl group C7H7SO2+155.02
Fragment: PEG4 unit C8H16O4176.10

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of "this compound" using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve "this compound" in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Mass Range: m/z 100-1000.
  • Fragmentation (for MS/MS): Collision-induced dissociation (CID) with collision energy ramped from 10 to 40 eV.

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of a bifunctional crosslinker like "this compound".

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute for Analysis dissolve->dilute lc_separation LC Separation (C18) dilute->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS Detection esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation

General workflow for LC-MS analysis.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted major fragmentation pathways for the [M+H]+ ion of "this compound" under collision-induced dissociation.

fragmentation_pathway cluster_fragments Major Fragments parent [this compound + H]+ m/z = 522.24 frag_boc Loss of Boc [M - C5H8O2 + H]+ m/z = 420.17 parent->frag_boc -100.05 Da frag_tosyl Loss of Tosyl [M - C7H7SO2 + H]+ m/z = 367.22 parent->frag_tosyl -155.02 Da frag_peg PEG backbone cleavage Series of ions separated by 44 Da parent->frag_peg CID

Predicted fragmentation of this compound.

The Strategic Advantage of Tos-aminoxy-Boc-PEG4-Tos in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is paramount to the efficacy and safety of drug conjugates. A comprehensive analysis of "Tos-aminoxy-Boc-PEG4-Tos" reveals its significant advantages over alternative linkers in the development of next-generation drug delivery systems, particularly antibody-drug conjugates (ADCs). This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

The unique trifunctional architecture of this compound, featuring a Boc-protected aminoxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tosyl leaving group, offers a powerful toolkit for bioconjugation. This combination facilitates a controlled, stable, and efficient linkage of therapeutic payloads to carrier molecules, addressing many of the challenges faced with traditional linkers.

Superior Conjugation and Stability through Oxime Ligation

At the heart of this linker's utility is the aminoxy group, which readily reacts with aldehydes or ketones to form a stable oxime bond. This "click-type" reaction is highly chemoselective, proceeding under mild, biocompatible conditions, thus preserving the integrity of sensitive biomolecules like antibodies.[1]

Key Advantages of Oxime Ligation:

  • High Stability: The oxime bond is notably stable across a broad pH range (pH 2-9), ensuring the integrity of the drug conjugate in systemic circulation and minimizing premature drug release that can lead to off-target toxicity.[1]

  • Chemoselectivity: The reaction's specificity for aldehydes and ketones prevents unwanted side reactions with other functional groups present on the antibody or drug, leading to a more homogeneous and well-defined final product.

Enhanced Pharmacokinetics with PEGylation

The integrated PEG4 spacer plays a crucial role in improving the overall pharmacokinetic profile of the drug conjugate. PEGylation is a well-established strategy to enhance the therapeutic potential of biologics.[2]

Benefits of the PEG4 Spacer:

  • Increased Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and helps to prevent aggregation of the final conjugate.[2]

  • Prolonged Circulation Half-Life: The PEG moiety creates a hydrophilic shield around the drug, reducing renal clearance and enzymatic degradation, thereby extending its time in circulation and increasing the probability of reaching the target site.[2]

  • Reduced Immunogenicity: By masking potential epitopes on the drug or linker, PEGylation can lower the risk of an immune response against the conjugate.

Controlled and Versatile Synthesis

The Boc and Tosyl groups provide synthetic handles that allow for a controlled and versatile conjugation strategy. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, including aminoxy groups, that can be easily removed under mild acidic conditions.[3][4] The tosyl group is an excellent leaving group, facilitating the initial attachment of the linker to a nucleophile on the drug molecule.

Performance Comparison: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize the performance of oxime-linked PEGylated conjugates against common alternatives like maleimide-based linkers.

Parameter Oxime-PEG Linker (e.g., aminoxy-PEG) Maleimide-PEG Linker Hydrazone Linker
Conjugation Chemistry Reaction with aldehyde/ketoneMichael addition to a thiol (cysteine)Reaction with aldehyde/ketone
Reaction pH Mildly acidic to neutral (pH 5-7)[1]Neutral (pH 6.5-7.5)Acidic (pH 4-6)
Linkage Stability at pH 7.4 HighModerate (prone to retro-Michael reaction)[5]Low (hydrolytically unstable)[6]
Homogeneity of Conjugate High (due to chemoselectivity)Moderate (potential for off-target reactions)High
Drug Release Trigger pH-sensitive (acidic) or enzymaticEnzymatic or reducing agentspH-sensitive (acidic)[7]

Table 1: Comparison of Key Linker Characteristics

Performance Metric Oxime-PEG Conjugate Maleimide-PEG Conjugate Reference
Plasma Stability High (stable for over 7 days)Moderate (significant payload loss can occur)[5][6]
In Vitro Cytotoxicity (IC50) Potent (e.g., 61 and 111 pmol/L for a specific ADC)Potent (e.g., 92 pmol/L for a comparable ADC)[6]

Table 2: Comparative Performance Data of ADCs with Different Linkers

Condition Cumulative Doxorubicin Release from Oxime-linked Micelles Reference
pH 7.4 (80 hours) ~19%[8]
pH 5.0 (80 hours) ~78%[8]

Table 3: pH-Dependent Drug Release from Oxime-Linked Drug Carrier

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using this compound

This protocol outlines the general steps for conjugating a drug to an antibody. Optimization will be required for specific antibodies and drugs.

Materials:

  • Antibody with an engineered aldehyde or ketone group

  • Drug molecule with a suitable nucleophilic handle

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Drug-Linker Synthesis:

    • Dissolve the drug and this compound in anhydrous DMF.

    • Add DIPEA to catalyze the nucleophilic substitution of the tosyl group by the drug.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the drug-linker conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected drug-linker in DCM.

    • Add TFA to the solution and stir at room temperature to remove the Boc group.[3]

    • Monitor the reaction by LC-MS.

    • Evaporate the solvent and TFA under reduced pressure.

  • Antibody-Drug Conjugation (Oxime Ligation):

    • Dissolve the deprotected aminoxy-PEG4-drug linker in an aqueous buffer-compatible solvent.

    • Add the linker solution to the antibody solution in PBS (pH 6.0) at a specific molar ratio.

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the formation of the ADC by LC-MS.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • ELISA plates

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the amount of intact ADC and released drug.

    • ELISA: Use an enzyme-linked immunosorbent assay to quantify the concentration of the antibody with the conjugated drug.[9]

    • LC-MS/MS: Precipitate plasma proteins and analyze the supernatant to quantify the amount of free drug that has been released.[9]

Protocol for pH-Dependent Drug Release Study

This protocol assesses the release of the drug from the conjugate at physiological and acidic pH.

Materials:

  • Purified ADC

  • PBS at pH 7.4

  • Acetate (B1210297) buffer at pH 5.0

  • Dialysis device (e.g., with a 10 kDa MWCO)

Procedure:

  • Place a known concentration of the ADC into a dialysis device.

  • Dialyze against a large volume of either pH 7.4 PBS or pH 5.0 acetate buffer at 37°C with gentle stirring.

  • At selected time points, take aliquots from the buffer outside the dialysis device.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.[8]

Visualizing the Workflow and Linker Advantages

The following diagrams illustrate the experimental workflow for ADC synthesis and the logical advantages of the this compound linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation cluster_3 Step 4: Purification & Characterization Drug Drug (with Nu-H) Drug_Linker Boc-aminoxy-PEG4-Drug Drug->Drug_Linker + Linker, DIPEA, DMF Linker This compound Linker->Drug_Linker Drug_Linker_input Boc-aminoxy-PEG4-Drug Deprotected_Linker H2N-O-PEG4-Drug Deprotected_Linker_input H2N-O-PEG4-Drug Drug_Linker_input->Deprotected_Linker TFA, DCM Antibody Antibody (with C=O) ADC Antibody-Drug Conjugate Antibody->ADC + Deprotected Linker, pH 6.0 ADC_input Crude ADC Deprotected_Linker_input->ADC Purified_ADC Purified & Characterized ADC ADC_input->Purified_ADC SEC, LC-MS Linker_Advantages cluster_aminoxy Aminoxy Group cluster_peg PEG4 Spacer cluster_boc_tos Boc & Tosyl Groups Oxime Forms Stable Oxime Bond Chemoselective High Chemoselectivity Mild Mild Reaction Conditions Solubility Increases Solubility PK Improves Pharmacokinetics Immunogenicity Reduces Immunogenicity Boc Controlled Deprotection Tos Versatile Conjugation Linker This compound Linker->Oxime Linker->Chemoselective Linker->Mild Linker->Solubility Linker->PK Linker->Immunogenicity Linker->Boc Linker->Tos

References

A Comparative Guide to Protein Modification: Tos-aminoxy-Boc-PEG4-Tos versus NHS-Ester PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein modification strategies, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of two distinct approaches: the use of "Tos-aminoxy-Boc-PEG4-Tos" for oxime ligation and traditional N-hydroxysuccinimide (NHS)-ester chemistry for PEGylation. This analysis is supported by a review of experimental principles and characterization methodologies to aid in the selection of the most suitable reagent for specific research and therapeutic development needs.

Introduction to Protein Modification Chemistries

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins. It can improve pharmacokinetics, increase stability, and reduce immunogenicity.[1][2] The method of attachment, however, significantly influences the homogeneity, stability, and biological activity of the final conjugate.

"this compound" is a bifunctional linker that utilizes oxime ligation, a chemoselective reaction between an aminoxy group and an aldehyde or ketone.[3] This reagent features a tert-butyloxycarbonyl (Boc)-protected aminoxy group for controlled reaction and a tosyl (Tos) group, which is a good leaving group for facilitating conjugation to the protein.

In contrast, NHS-ester PEGylation is a well-established method that targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable amide bond.[4] While effective, this method can sometimes lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface.[5]

Performance Comparison: Oxime Ligation vs. NHS-Ester Chemistry

The selection of a PEGylation reagent is often a trade-off between reaction efficiency, stability of the resulting linkage, and the preservation of the protein's biological function.

FeatureThis compound (Oxime Ligation)NHS-Ester PEG Reagent (Amine Acylation)
Reaction Chemistry Forms a stable oxime bond between an aminoxy group and an aldehyde/ketone.[3]Forms a stable amide bond with primary amines (lysines, N-terminus).[4]
Specificity Highly specific for carbonyl groups, allowing for site-specific modification if an aldehyde or ketone is introduced at a desired location.[3]Reacts with available primary amines, which can lead to a heterogeneous mixture of positional isomers.[5]
Linkage Stability The oxime linkage is generally more stable than an amide bond, particularly under physiological conditions and in the presence of certain enzymes.The amide bond is robust but can be susceptible to hydrolysis under certain conditions.[4]
Reaction Conditions Typically proceeds under mild acidic to neutral pH conditions.Optimal reactivity is usually achieved at a slightly alkaline pH (7-9).[6]
Potential for Side Reactions Minimal side reactions due to the bioorthogonal nature of the chemistry.Can have side reactions with other nucleophilic residues like tyrosine, serine, and threonine, and is prone to hydrolysis in aqueous solutions.[4]

Experimental Data Summary

While direct head-to-head quantitative data for "this compound" is limited in publicly available literature, the general principles of oxime ligation versus NHS-ester chemistry provide a basis for comparison.

ParameterOxime Ligation (General)NHS-Ester Chemistry (General)
Typical Reaction Efficiency/Yield High yields, often >90% under optimized conditions.Yields can be variable (50-90%) and are sensitive to pH and hydrolysis of the NHS ester.
Reaction Time Can range from a few hours to overnight, depending on the reactants and catalyst used.[7]Typically faster, ranging from 30 minutes to a few hours.[6]
Impact on Protein Activity Site-specific modification helps to preserve protein activity by avoiding random conjugation to functionally important residues.Random modification of lysine residues can sometimes lead to a loss of biological activity if key binding sites are affected.[1]

Experimental Protocols

Detailed methodologies are crucial for successful protein modification. Below are generalized protocols for both oxime ligation and NHS-ester PEGylation.

Protocol 1: Site-Specific Protein Modification via Oxime Ligation

This protocol assumes the target protein has been engineered to contain a unique aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0)

  • This compound

  • Aniline (B41778) (as a catalyst, optional)

  • Organic co-solvent (e.g., DMSO or DMF) if needed to dissolve the PEG reagent

  • Deprotection solution (e.g., trifluoroacetic acid)

  • Quenching reagent (e.g., an excess of an aldehyde-containing compound)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Deprotection of this compound: If the Boc protecting group needs to be removed prior to conjugation, treat the reagent with a suitable deprotection solution and purify.

  • Dissolve Reagents: Dissolve the deprotected aminoxy-PEG reagent in the reaction buffer. A small amount of organic co-solvent may be used if necessary.

  • Conjugation Reaction: Add the aminoxy-PEG reagent to the aldehyde- or ketone-modified protein solution. A molar excess of the PEG reagent is typically used. If using a catalyst, add aniline to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Monitoring: Monitor the reaction progress using SDS-PAGE or mass spectrometry to observe the formation of the higher molecular weight conjugate.

  • Quenching: Quench the reaction by adding an excess of a small molecule aldehyde or ketone to consume any remaining aminoxy-PEG reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method.

Protocol 2: Protein Modification via NHS-Ester PEGylation

Materials:

  • Protein solution in an amine-free buffer (e.g., phosphate buffer, pH 7.2-8.5)

  • NHS-Ester PEG reagent

  • Organic co-solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve Reagents: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of organic co-solvent.

  • Conjugation Reaction: Add the dissolved NHS-ester PEG reagent to the protein solution. The molar ratio of PEG reagent to protein will determine the extent of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing.

  • Monitoring: Monitor the reaction progress by SDS-PAGE, observing the shift in the protein band to a higher molecular weight.

  • Quenching: Stop the reaction by adding an amine-containing quenching buffer to react with any excess NHS-ester PEG.

  • Purification: Purify the PEGylated protein conjugate from unreacted PEG and protein using chromatography.

Characterization of Modified Proteins

Thorough characterization is essential to ensure the quality and consistency of the PEGylated protein.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.[7][8]

  • Methodology:

    • The purified PEGylated protein is analyzed by techniques such as MALDI-TOF or ESI-MS.

    • The resulting mass spectrum will show a mass shift corresponding to the number of attached PEG molecules.

    • For oxime-ligated proteins, a single major peak corresponding to the site-specifically modified protein is expected.

    • For NHS-ester PEGylated proteins, a distribution of peaks may be observed, representing different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

  • Data Presentation: The data can be presented as a deconvoluted mass spectrum showing the mass of the unmodified protein and the masses of the various PEGylated species.

Surface Plasmon Resonance (SPR)

SPR is used to assess the impact of PEGylation on the protein's binding affinity and kinetics to its target.[9][10][11]

  • Methodology:

    • The target molecule (ligand) is immobilized on a sensor chip.

    • The unmodified and PEGylated proteins (analytes) are flowed over the chip at various concentrations.

    • The binding and dissociation rates are measured in real-time.

  • Data Presentation: The results are typically presented as sensorgrams and a table comparing the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the unmodified and modified proteins.

Visualizing the Workflows

Experimental Workflow for Protein Modification

experimental_workflow cluster_oxime Oxime Ligation cluster_nhs NHS-Ester Chemistry protein_carbonyl Protein with Aldehyde/Ketone conjugation_oxime Conjugation (pH 6-7) protein_carbonyl->conjugation_oxime aminoxy_peg This compound deprotection Deprotection (if needed) aminoxy_peg->deprotection deprotection->conjugation_oxime purification_oxime Purification conjugation_oxime->purification_oxime char_oxime Characterization (MS, SPR) purification_oxime->char_oxime protein_amine Protein with Primary Amines conjugation_nhs Conjugation (pH 7-9) protein_amine->conjugation_nhs nhs_peg NHS-Ester PEG nhs_peg->conjugation_nhs purification_nhs Purification conjugation_nhs->purification_nhs char_nhs Characterization (MS, SPR) purification_nhs->char_nhs

Caption: A comparison of the experimental workflows for protein modification.

Signaling Pathway of Protein Function

signaling_pathway cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein unmodified_protein Unmodified Protein receptor Receptor unmodified_protein->receptor Binding signaling Downstream Signaling receptor->signaling Activation peg_protein PEGylated Protein receptor_peg Receptor peg_protein->receptor_peg Potentially Altered Binding signaling_peg Downstream Signaling receptor_peg->signaling_peg Potentially Altered Activation

Caption: The potential impact of PEGylation on a protein's signaling function.

Conclusion

The choice between "this compound" and NHS-ester PEG reagents depends on the specific requirements of the application. For site-specific modification where homogeneity and linkage stability are critical, oxime ligation using reagents like "this compound" offers a significant advantage. For applications where a degree of heterogeneity is acceptable and rapid conjugation is desired, NHS-ester chemistry remains a viable and well-established option. Careful characterization of the final conjugate is essential to ensure the desired product quality and biological performance.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties is a critical determinant of a PROTAC's overall success. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules.

This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data. We delve into the structure-activity relationships of various linker architectures and their impact on degradation potency and selectivity, offering a valuable resource for the rational design of next-generation protein degraders.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data for PROTACs with different linkers targeting the oncoproteins BRD4 and BTK. It is important to note that direct comparisons across different studies can be challenging due to variations in cell lines, treatment times, and experimental conditions.

Table 1: Efficacy of BRD4-Targeting PROTACs with Different Linkers
PROTACE3 Ligase LigandLinker Type/CompositionDC50 (nM)Dmax (%)Cell Line
MZ1 VHLPEG/Alkyl~25>90HeLa
ARV-825 Cereblon (CRBN)PEG/Alkyl<1>90RS4;11 (AML)
dBET1 Cereblon (CRBN)PEG/Alkyl~1.8>95MV4;11 (AML)

Data synthesized from multiple sources.[1][2][3]

Key Observations:

  • The BRD4 degraders ARV-825 and dBET1, which utilize a CRBN ligand, generally exhibit higher potency (lower DC50 values) compared to the VHL-based degrader MZ1 in leukemia cell lines.[1][3]

  • While all three PROTACs have flexible PEG/alkyl-based linkers, their distinct structures contribute to differences in ternary complex formation and subsequent degradation efficiency.[3]

Table 2: Efficacy of BTK-Targeting PROTACs with Different Linkers
PROTACE3 Ligase LigandLinker Type/CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Compound A Cereblon (CRBN)PEG-based18~6Ramos
Compound B Cereblon (CRBN)Alkyl11~70Namalwa
Compound C Cereblon (CRBN)Alkyl8InactiveNamalwa
MT-802 Cereblon (CRBN)PEG-based8~9Namalwa
MT-809 Cereblon (CRBN)PEG-based12~12Namalwa

Data synthesized from multiple sources.[4][5]

Key Observations:

  • For BTK-targeting PROTACs, linker length is a critical factor, with a significant loss of activity observed when the linker is too short (e.g., 8-atom alkyl linker).[4]

  • Both PEG-based and alkyl linkers can yield potent BTK degraders. The optimal length and composition appear to be highly dependent on the specific warhead and E3 ligase ligand pair.[4][5]

  • A change in the attachment point on the pomalidomide (B1683931) (CRBN ligand) from C4 to C5 can dramatically improve the degradation potency of BTK PROTACs, highlighting that linker attachment is as crucial as its composition and length.[5]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs, it is essential to be familiar with their mechanism of action and the experimental procedures used for their characterization.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6] A PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Efficacy Comparison

A systematic approach is necessary to compare the efficacy of PROTACs with different linkers. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation A 1. PROTAC Synthesis (Varying Linkers) B 2. Cell Culture and Treatment (Dose-Response and Time-Course) A->B C 3. Western Blot Analysis (Quantify Protein Degradation) B->C E 5. Ubiquitination Assay (Confirm Mechanism) B->E F 6. Cell Viability Assay (Assess Cytotoxicity) B->F D 4. Data Analysis (Calculate DC50 and Dmax) C->D G 7. Comparative Analysis (Evaluate Linker Efficacy) D->G E->G F->G

Workflow for comparing PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC efficacy.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8]

    • Treat the cells with a serial dilution of the PROTACs (with different linkers) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[8]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions to preserve ubiquitination.

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blot Analysis:

    • Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated samples indicates ubiquitination.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the cytotoxic effects of the PROTACs on the cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat them with a range of concentrations of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Follow the manufacturer's protocol for the chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals).

  • Data Analysis:

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Plot cell viability against the PROTAC concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).[4]

References

A Comparative Guide to Bifunctional Linkers in Bioconjugation: Spotlight on Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of success. These linkers not only connect the targeting moiety to the payload but also profoundly influence the overall stability, solubility, and pharmacokinetic profile of the conjugate. This guide provides a comprehensive comparison of bifunctional linkers, with a special focus on the heterobifunctional linker, Tos-aminoxy-Boc-PEG4-Tos . We will delve into its properties and performance in comparison to other widely used linkers, supported by experimental data and detailed protocols.

Introduction to Bifunctional Linkers

Bifunctional linkers are molecules with two reactive ends, enabling the covalent linkage of two different molecules. In the context of drug development, they are essential for creating targeted therapies. The ideal linker should be stable in circulation to prevent premature drug release and efficiently release the payload at the target site. Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linker designs to enhance water solubility, reduce immunogenicity, and prolong circulation half-life.[1][2]

This compound is a heterobifunctional linker featuring:

  • A tosyl (Tos) group: A good leaving group for nucleophilic substitution, enabling reaction with nucleophiles like amines and thiols.[3][4]

  • A tert-Butyloxycarbonyl (Boc)-protected aminoxy group: After deprotection under mild acidic conditions, the aminoxy group can react with aldehydes or ketones to form a stable oxime bond.[5][6]

  • A PEG4 spacer : A short polyethylene glycol chain that enhances hydrophilicity and provides spatial separation between the conjugated molecules.[5]

Comparison of Linker Chemistries

The choice of conjugation chemistry is paramount to the stability and homogeneity of the final product. Here, we compare the oxime ligation chemistry of aminoxy linkers with other common strategies.

Linker TypeReactive GroupsBond FormedStability CharacteristicsKey Considerations
Aminoxy Linkers (e.g., this compound) Aminoxy + Aldehyde/KetoneOximeHighly stable across a broad pH range (pH 2-9).[7] More stable than imines and hydrazones.[7]Requires the introduction of an aldehyde or ketone handle onto one of the molecules. This can be achieved through site-specific enzymatic or chemical modifications.[8]
Maleimide Linkers Maleimide + ThiolThiosuccinimide etherThe thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to potential payload loss in vivo.[9][10] Hydrolysis of the succinimide (B58015) ring can improve stability.[11]Reacts specifically with free thiols, often from reduced interchain disulfides or engineered cysteines in antibodies. Can lead to heterogeneous products if multiple reactive thiols are present.[12]
Click Chemistry Linkers (e.g., Azide-Alkyne) Azide (B81097) + Alkyne (often strain-promoted, e.g., DBCO)TriazoleForms a highly stable and biologically inert triazole ring.[12]Requires the introduction of azide and alkyne functionalities. Strain-promoted variants (SPAAC) are copper-free and bioorthogonal.
NHS Ester Linkers N-Hydroxysuccinimide (NHS) ester + AmineAmideForms a stable amide bond.Reacts with primary amines, such as the side chains of lysine (B10760008) residues. Can lead to heterogeneous products due to the abundance of lysines on the surface of proteins.[13]

Performance Comparison: Aminoxy Linkers vs. Alternatives

While direct head-to-head quantitative comparisons of "this compound" with other linkers in a single system are limited in the public domain, we can infer performance characteristics based on available data for similar linker types.

Stability

The oxime bond formed by aminoxy linkers is known for its high stability under physiological conditions, which is a significant advantage over the thiosuccinimide linkage of maleimide-based conjugates that can undergo retro-Michael addition, leading to premature drug release.[7][9] Studies have shown that ADCs with maleimide-based linkers can lose a significant percentage of their payload over time in plasma.[9]

Homogeneity

Aminoxy linkers, when used in conjunction with site-specific aldehyde or ketone introduction methods, can produce highly homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[8] This is a key advantage over traditional lysine- and cysteine-conjugation methods which often result in heterogeneous mixtures.[14]

Pharmacokinetics

The inclusion of a PEG spacer, such as the PEG4 in "this compound", generally improves the pharmacokinetic properties of bioconjugates.[15][16] Longer PEG chains have been shown to significantly extend the half-life of antibody fragments, although this can sometimes be accompanied by a reduction in in vitro cytotoxicity.[2][15] Studies comparing linear and pendant PEG configurations suggest that the arrangement of the PEG chains can also influence the stability and clearance of ADCs, with pendant configurations showing slower clearance rates for highly loaded ADCs.[17][18]

Experimental Protocols

The following is a general protocol for the site-specific conjugation of a payload to an antibody using a linker similar to "this compound". This protocol involves the generation of aldehyde groups on the antibody's glycans followed by oxime ligation.

Generation of Aldehyde Groups on the Antibody
  • Buffer Exchange: Prepare the antibody in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Oxidation: Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quenching: Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.

  • Purification: Remove the excess periodate and byproducts by buffer exchange using a desalting column or spin filtration.

Deprotection and Conjugation with this compound
  • Deprotection of the Aminoxy Group: The Boc protecting group on the "this compound" linker is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free aminoxy group. This step is typically performed on the linker before conjugation to the payload.

  • Payload Attachment to the Linker: The tosyl end of the deprotected linker can be reacted with a nucleophilic group on the payload molecule (e.g., an amine or thiol) in an appropriate organic solvent.

  • Conjugation to the Aldehyde-Antibody: The purified aldehyde-containing antibody is then reacted with the aminoxy-functionalized payload. The reaction is typically carried out at a slightly acidic pH (e.g., pH 5.5-6.5) for several hours at room temperature.

  • Purification of the ADC: The resulting ADC is purified from unconjugated payload and linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, HIC, or mass spectrometry.

  • Purity and Aggregation: Assessed by SEC.

  • In vitro Cytotoxicity: Evaluated using cell-based assays on target-expressing and non-expressing cell lines.

  • Plasma Stability: The stability of the linker is assessed by incubating the ADC in plasma and measuring the amount of released payload over time.

Mandatory Visualizations

Experimental Workflow for Site-Specific ADC Synthesis via Oxime Ligation

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation_purification Conjugation and Purification Antibody Monoclonal Antibody Oxidation Periodate Oxidation Antibody->Oxidation NaIO4 Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Conjugation Oxime Ligation Aldehyde_Ab->Conjugation Linker This compound Deprotection Boc Deprotection Linker->Deprotection Acid Aminoxy_Linker Aminoxy-PEG4-Tos Deprotection->Aminoxy_Linker Payload Cytotoxic Payload Linker_Payload Aminoxy-Linker-Payload Payload->Linker_Payload Nucleophilic substitution Aminoxy_Linker->Linker_Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for site-specific ADC synthesis using oxime ligation.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_Signaling_and_ADC_MOA cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway HER2->RAS_RAF Dimerization & Activation PI3K_AKT PI3K-AKT-mTOR Pathway HER2->PI3K_AKT Dimerization & Activation Endosome Endosome HER2->Endosome 2. Internalization Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage 5. Action Apoptosis Apoptosis DNA_Damage->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->HER2 1. Binding ADC->Endosome 2. Internalization

Caption: HER2 signaling and the general mechanism of action for an ADC.

Conclusion

The selection of a bifunctional linker is a critical decision in the design of targeted therapies. "this compound" offers a compelling option due to its heterobifunctional nature, the stability of the resulting oxime bond, and the beneficial properties imparted by the PEG spacer. While direct comparative data is still emerging, the principles of oxime ligation and PEGylation suggest that linkers of this class can lead to the production of more homogeneous, stable, and effective bioconjugates compared to traditional methods. As the field of targeted drug delivery continues to evolve, the rational design and selection of linkers will remain a cornerstone of successful therapeutic development.

References

Safety Operating Guide

Navigating the Disposal of Tos-aminoxy-Boc-PEG4-Tos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents like Tos-aminoxy-Boc-PEG4-Tos is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining data from structurally related compounds and adhering to established laboratory safety protocols, a comprehensive disposal plan can be formulated. This guide provides essential information and step-by-step procedures to ensure the safe disposal of this bifunctional crosslinker, reinforcing a culture of safety and regulatory compliance within your laboratory.

Understanding the Compound: Properties and Potential Hazards

This compound is a bifunctional crosslinker featuring a t-Boc-aminooxy group and a tosyl group. The tosyl group is a good leaving group for nucleophilic substitution, and the protected aminooxy can be deprotected under mild acidic conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.

While specific hazard data for this compound is not available, analysis of related PEGylated molecules provides some insight. For instance, the SDS for a similar compound, DIBENZOCYCLOOCTYNE-PEG4-BIOTIN CONJUGATE, indicates that it is not classified as a hazardous substance. However, another related compound, Aminooxy-PEG3-Azide, is designated as "extremely hazardous for water" (WGK 3), highlighting the potential for environmental toxicity even in the absence of immediate human health hazards. Therefore, it is prudent to handle this compound with care and prevent its release into the environment.

Table 1: Chemical and Safety Data for this compound and Related Compounds

PropertyThis compoundDIBENZOCYCLOOCTYNE-PEG4-BIOTIN CONJUG&Aminooxy-PEG3-Azide
Molecular Formula C20H33NO9SNot AvailableNot Available
Molecular Weight 463.6 g/mol Not AvailableNot Available
Physical Form SolidSolidNot Available
Known Hazards Not specified.Not a hazardous substance or mixture.Not classified as hazardous, but extremely hazardous for water (WGK 3).[1]
Storage -20°CRoom temperatureNot specified

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Waste Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

3. Small Quantities (Solid Waste):

  • For small amounts of solid this compound, carefully sweep the material into a designated chemical waste container.

  • Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize airborne particles, ensuring the solvent is compatible with the waste container.

4. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in the designated solid chemical waste container.

5. Solutions Containing this compound:

  • Do not dispose of solutions containing this compound down the drain.[1]

  • Collect all liquid waste in a sealed, properly labeled container. The label should include the chemical name, concentration, and any solvents used.

  • Store the liquid waste container in a designated secondary containment area until it is collected by your institution's hazardous waste management team.

6. Decontamination:

  • Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent or detergent, as recommended by your institution's safety protocols.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid chemical waste.

7. Final Disposal:

  • The sealed and labeled waste containers should be collected by your institution's EHS or hazardous waste disposal service for incineration or other approved disposal methods.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, particularly in the absence of a specific Safety Data Sheet.

DisposalWorkflow start Start: Need to dispose of This compound sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Consult EHS Department for guidance sds_check->sds_no No waste_type Determine waste type: Solid or Liquid? sds_yes->waste_type sds_no->waste_type solid_waste Solid Waste Procedure waste_type->solid_waste Solid liquid_waste Liquid Waste Procedure waste_type->liquid_waste Liquid collect_solid Collect in a labeled solid chemical waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid chemical waste container liquid_waste->collect_liquid ehs_pickup Arrange for EHS waste pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal decision workflow for this compound.

By following these guidelines and consulting with your institutional safety experts, you can ensure the responsible and safe disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

References

Essential Safety and Operational Guidance for Handling Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Properties

Tos-aminoxy-Boc-PEG4-Tos is a bifunctional crosslinker.[3][4] The tosyl group is an excellent leaving group for nucleophilic substitution, while the Boc-protected aminoxy group can be deprotected under mild acidic conditions for further reactions.[3][4] The PEG4 spacer enhances its solubility in aqueous media.[3][4][5]

ComponentChemical FormulaMolecular WeightKey Properties & Potential Hazards
This compoundC₂₇H₃₉NO₁₁S₂617.73 g/mol Tosyl Group : Potent alkylating agent, reactive with nucleophiles. Boc Group : Acid-labile protecting group; deprotection may involve strong acids. Aminoxy Group : Used for bioconjugation; some amines can be hazardous. PEG Spacer : Generally low toxicity and biodegradable.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:

Protection TypeRecommended PPERationale
Eye Protection Chemical safety goggles and a face shieldProtects against potential splashes of the compound or solvents.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatProtects clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing (Solid Compound):

  • Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Before weighing, ensure all necessary PPE is worn correctly.

  • Use a dedicated, clean spatula for transferring the solid.

  • Close the container tightly immediately after use to prevent moisture absorption and contamination.

2. Dissolution and Solution Handling:

  • Consult the supplier's data sheet for solubility information. This compound is expected to have good solubility in aqueous media due to the PEG spacer.[3][4][5]

  • Add the solvent to the solid slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

3. Use in Reactions (e.g., Bioconjugation):

  • The tosyl group is highly reactive towards nucleophiles such as amines and thiols.[6] Plan reactions accordingly to avoid unintended side reactions.

  • The Boc protecting group is removed under acidic conditions. Handle strong acids with extreme care in a chemical fume hood.

  • Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

Spill and Emergency Procedures

SituationImmediate Action
Small Spill Absorb with an inert material (e.g., sand or vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the area with an appropriate solvent.
Large Spill Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[7][8] PROTAC linkers and degraders can be highly toxic to aquatic life.[7]

1. Waste Segregation:

  • Keep all waste streams containing this compound separate from other laboratory waste.

2. Waste Collection:

  • Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

3. Final Disposal:

  • Arrange for pickup and disposal through your institution's certified hazardous waste management provider.

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.

Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.